molecular formula C9H8F3NO B6292268 N-methyl-3-(trifluoromethyl)benzamide CAS No. 41882-19-3

N-methyl-3-(trifluoromethyl)benzamide

Cat. No.: B6292268
CAS No.: 41882-19-3
M. Wt: 203.16 g/mol
InChI Key: ORKXMOMDYXMMNG-UHFFFAOYSA-N
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Description

N-Methyl-3-(trifluoromethyl)benzamide (CAS 41882-19-3) is a high-purity chemical compound supplied for research and development purposes. This benzamide derivative, with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol, is characterized by the presence of a trifluoromethyl group, a key motif in modern medicinal chemistry known to influence a compound's metabolic stability, lipophilicity, and binding affinity . The compound is a building block in organic synthesis and pharmaceutical research. Its structural features are leveraged in the development of novel therapeutic agents, as evidenced by its inclusion in patents for trifluoromethylbenzamide derivatives with diverse biological activities . These patented compounds are investigated for potential use in treating disorders of the urinary system, nervous system, metabolism (including as antiobesity and antidiabetic agents), and the cardiovascular system . As a reagent, it is intended for use in laboratory settings by qualified professionals. Handle with care, referring to the material safety data sheet, as it may cause skin, eye, and respiratory irritation . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8F3NO/c1-13-8(14)6-3-2-4-7(5-6)9(10,11)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKXMOMDYXMMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288315
Record name N-Methyl-3-(trifluoromethyl)benzamide
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Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41882-19-3
Record name N-Methyl-3-(trifluoromethyl)benzamide
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Record name N-Methyl-3-(trifluoromethyl)benzamide
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Record name N-methyl-3-(trifluoromethyl)benzamide
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Contextual Significance in Contemporary Organic Chemistry Research

The introduction of fluorine atoms into organic molecules is a well-established and powerful strategy in modern organic and medicinal chemistry. mdpi.com The trifluoromethyl (CF3) group, in particular, is frequently utilized to modulate the physicochemical characteristics of a parent compound. mdpi.com Its strong electron-withdrawing nature, high metabolic stability, and significant lipophilicity make it a valuable functional group for fine-tuning molecular properties. The C-F bond is one of the strongest in organic chemistry, contributing to the increased stability of molecules containing this group against metabolic degradation. mdpi.com

The presence of the trifluoromethyl group can profoundly influence a molecule's conformational preferences and its ability to participate in intermolecular interactions. Research into trifluoromethyl-substituted compounds, such as N-methyl-3-(trifluoromethyl)benzamide, provides fundamental insights into non-covalent interactions like hydrogen bonds and halogen bonds. researchgate.net Systematic studies on the crystal structures of such molecules allow for a detailed analysis of their solid-state packing, which is governed by a network of these weak interactions. researchgate.netresearchgate.net Understanding these forces is critical in the field of crystal engineering, where the goal is to design solids with specific desired properties.

Overview of Research Trajectories for Fluorinated Benzamide Scaffolds

The benzamide (B126) framework is a common feature in many biologically active compounds. When combined with fluorine or fluorinated groups, the resulting fluorinated benzamide scaffolds become high-value targets in synthetic and medicinal chemistry. nih.gov Research in this area generally follows several key trajectories.

A primary focus is the enhancement of pharmacological properties. The incorporation of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, improve membrane permeability, and increase binding affinity to biological targets. core.ac.uknih.gov The trifluoromethyl group is often employed as a bioisostere for other atoms or groups, such as chlorine, due to their similar steric demands. mdpi.com This substitution can lead to improved potency and a more favorable pharmacokinetic profile. nih.gov For instance, the anticancer drug Nilotinib contains a trifluoromethylphenyl group attached to a benzamide core structure, illustrating the successful application of this scaffold in drug design. wikipedia.org

Another significant research trajectory is the development of novel and efficient synthetic methodologies. The creation of C-N bonds in amidation reactions and the introduction of trifluoromethyl groups onto aromatic rings are areas of active investigation. rsc.orggoogle.com Researchers continuously seek more practical and versatile routes to access structurally diverse fluorinated benzamides. researchgate.netresearchgate.net Recent advances include palladium-catalyzed reactions and photocatalytic methods to construct these complex molecules under milder conditions. researchgate.netacs.org

Scope and Objectives of Academic Inquiry for N Methyl 3 Trifluoromethyl Benzamide

Established Synthetic Pathways and Precursors

Established methods for synthesizing this compound rely on well-documented reactions, primarily involving the coupling of a 3-(trifluoromethyl)benzoic acid precursor with methylamine (B109427). These can be broadly categorized into direct amidation approaches and transformations from other functional groups.

Direct Amidation Approaches

Direct amidation strategies are the most common and straightforward methods for constructing the target amide. These involve activating the carboxylic acid group of 3-(trifluoromethyl)benzoic acid to facilitate nucleophilic attack by methylamine.

A classic and robust method for amide synthesis is the two-step process involving the conversion of a carboxylic acid to a more reactive acyl chloride, followed by amination. fishersci.co.ukrsc.org This pathway is widely used due to the high reactivity of the acid chloride intermediate.

The initial step involves the chlorination of 3-(trifluoromethyl)benzoic acid using a standard chlorinating agent. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed, often in an aprotic solvent. fishersci.co.ukrsc.org The resulting 3-(trifluoromethyl)benzoyl chloride is a highly electrophilic species.

In the subsequent amination step, the isolated 3-(trifluoromethyl)benzoyl chloride is reacted with methylamine. This reaction, a variant of the Schotten-Baumann reaction, typically proceeds rapidly at room temperature. fishersci.co.ukmychemblog.com A base, such as triethylamine (B128534) or pyridine (B92270), is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. fishersci.co.ukmychemblog.com

General Reaction Scheme:

Step 1: Acid Chloride Formation 3-(Trifluoromethyl)benzoic Acid + SOCl₂ → 3-(Trifluoromethyl)benzoyl Chloride + SO₂ + HCl

Step 2: Amination 3-(Trifluoromethyl)benzoyl Chloride + CH₃NH₂ + Base → this compound + Base·HCl

Modern organic synthesis frequently employs coupling reagents to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to isolate a harsh acid chloride intermediate. mychemblog.com These reagents activate the carboxylic acid in situ, leading to high yields under mild conditions. ribbitt.com Several such reagents are applicable to the synthesis of this compound.

T3P (Propanephosphonic Acid Anhydride) : T3P is a versatile and mild coupling reagent known for its high efficiency, low epimerization rates in chiral substrates, and ease of workup, as the byproducts are water-soluble. ribbitt.comorganic-chemistry.org The reaction involves the activation of the carboxylic acid by T3P to form a mixed anhydride (B1165640), which is then attacked by the amine. acs.org The process is often carried out in the presence of a base like pyridine or triethylamine. organic-chemistry.orgacs.org

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : EDCI is a water-soluble carbodiimide (B86325) that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate. mercer.educhemistrysteps.com This intermediate is susceptible to nucleophilic attack by an amine to form the amide bond. chemistrysteps.com To improve efficiency and suppress side reactions, EDCI is often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). commonorganicchemistry.com The urea (B33335) byproduct from EDCI is water-soluble, simplifying purification. bachem.com While effective, care must be taken as the O-acylisourea intermediate can sometimes lead to racemization in chiral applications. fishersci.co.uk

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : HATU is a highly effective uronium salt-based coupling reagent derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). mychemblog.comwikipedia.orgenamine.net It is renowned for its high coupling efficiencies and fast reaction rates, even with sterically hindered substrates. enamine.net HATU reacts with the carboxylic acid to form an activated OAt-ester, which rapidly couples with the amine. wikipedia.org The reaction is typically performed in a polar aprotic solvent like DMF in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). wikipedia.orgenamine.net

Interactive Data Table: Comparison of Coupling Reagents This table summarizes typical conditions for the coupling of a generic carboxylic acid and amine, representative of the synthesis of this compound.

Coupling ReagentAdditive (if common)Typical BaseSolventKey Features
T3P NonePyridine, TriethylamineEthyl Acetate, DCMMild conditions; water-soluble byproducts; low racemization. ribbitt.comorganic-chemistry.org
EDCI HOBt, HOAtDIPEA, TriethylamineDMF, DCMWater-soluble urea byproduct; cost-effective. mercer.educommonorganicchemistry.comresearchgate.net
HATU NoneDIPEA, TriethylamineDMFHigh reactivity and speed; good for hindered substrates. wikipedia.orgenamine.net

Alternative Functional Group Transformations

Beyond direct amidation of the parent carboxylic acid, this compound can be synthesized through the modification of other related functional groups.

One common alternative involves starting from an ester of 3-(trifluoromethyl)benzoic acid, such as methyl 3-(trifluoromethyl)benzoate. This ester can be converted to the desired amide through direct aminolysis with methylamine. However, this reaction is often slow and may require elevated temperatures or pressure to proceed efficiently, as esters are less reactive than acid chlorides. The synthesis of the starting methyl 3-(trifluoromethyl)benzoate itself can be achieved through the esterification of 3-(trifluoromethyl)benzoic acid with methanol (B129727) under acidic conditions. google.com

A more recently developed method provides a route to N-trifluoromethyl amides from carboxylic acid derivatives (halides and esters) and isothiocyanates in the presence of silver fluoride (B91410). nih.govnih.gov This strategy involves the desulfurization of the isothiocyanate, followed by acylation to yield the N-trifluoromethyl amide under mild conditions. nih.govresearchgate.net

Nucleophilic substitution strategies can offer alternative disconnections for forming the target molecule. One such approach involves the nucleophilic substitution of a leaving group on the benzoyl moiety by methylamine. For instance, 3-(trifluoromethyl)benzoyl fluoride can be used as a precursor. Acyl fluorides are known for their balanced stability and reactivity, often leading to cleaner reactions with fewer side products compared to acyl chlorides. beilstein-journals.org

Another innovative, though less direct, strategy is the iridium-catalyzed C-H amidation of benzoic acids. ibs.re.kr While this has been demonstrated for the introduction of sulfonylamino groups, the concept of direct C-N bond formation represents a frontier in synthetic chemistry. ibs.re.kr

Furthermore, the synthesis of the core precursor, 3-(trifluoromethyl)benzoic acid, often involves multiple steps starting from materials like m-xylene. These steps include side-chain chlorination, fluorination, and subsequent hydrolysis to yield the carboxylic acid, which serves as the primary starting point for most amidation pathways. google.comgoogle.com

Interactive Data Table: Research Findings on Precursor Synthesis This table highlights key findings from research on the synthesis of precursors and related amides.

Starting MaterialReagentsProductResearch Focus/Finding
3-(Trifluoromethyl)benzoic AcidThionyl Chloride, then Amine/TriethylamineCarboxylic AmideA one-pot synthesis using SOCl₂ was developed, showing good yields even with hindered amines and retention of stereochemistry. rsc.org
Carboxylic AcidT3P, PyridineAmideA mild and general method for amide bond formation with low epimerization, scalable to kilogram quantities. acs.org
Carboxylic Acid Halide/EsterIsothiocyanate, Silver FluorideN-Trifluoromethyl AmideA novel method to synthesize N-trifluoromethyl amides from readily available carboxylic acid derivatives under mild conditions. nih.govnih.gov
3-Substituted Benzoic AcidIr-catalyst, Sulfonyl Azide (B81097)meta- or para-substituted (N-sulfonyl)anilineDevelopment of Ir-catalyzed C-H amidation followed by decarboxylation to access meta/para substituted anilines. ibs.re.kr
Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) represents a fundamental strategy for the functionalization of aromatic rings. In the context of synthesizing this compound, a key approach involves the Friedel-Crafts acylation of a trifluoromethyl-substituted benzene (B151609) ring. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position. This inherent directing effect is advantageous for the synthesis of 3-substituted benzoyl compounds.

A plausible synthetic route would begin with trifluoromethylbenzene. The Friedel-Crafts acylation reaction can be carried out using an appropriate acylating agent, such as oxalyl chloride or a similar reagent, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would generate the 3-(trifluoromethyl)benzoyl chloride. Subsequent amidation of the acid chloride with methylamine would then yield the final product, this compound.

Alternatively, a direct carboxamidation of an arene can be achieved using reagents like cyanoguanidine in the presence of a Brønsted superacid such as triflic acid (CF₃SO₃H). While not specifically documented for this compound, this method has been shown to produce benzamides from arenes, with the reaction proceeding via a superelectrophilic intermediate.

Metal-Catalyzed Reactions for Aromatic Functionalization

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Aminocarbonylation:

A powerful method for the synthesis of benzamides is the palladium-catalyzed aminocarbonylation of aryl halides. This reaction brings together an aryl halide, carbon monoxide (CO), and an amine in a single step. For the synthesis of this compound, 3-bromobenzotrifluoride (B45179) would be a suitable starting material.

The catalytic cycle typically involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by CO insertion to form a palladium(II) acyl complex. Subsequent reaction with methylamine leads to the formation of the amide and regeneration of the palladium(0) catalyst. Various palladium catalysts and ligands can be employed to optimize the reaction conditions. For instance, a system using a palladium catalyst with a Xantphos ligand has been shown to be effective for aminocarbonylation reactions. nih.gov

Suzuki-Miyaura Coupling for Derivatives:

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.com While not a direct route to this compound itself, it is a crucial method for synthesizing its derivatives. For example, a derivative of this compound bearing a substituent on the phenyl ring could be synthesized by coupling an appropriately substituted arylboronic acid with a halogenated this compound precursor. nih.gov The reaction typically proceeds in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This methodology is particularly valuable in medicinal chemistry for the rapid generation of analog libraries. nih.gov

Advanced Synthetic Techniques

Recent advances in synthetic chemistry have led to the development of novel techniques that offer improvements in efficiency, automation, and environmental impact.

Solid-Phase Synthesis Protocols

Solid-phase synthesis (SPS) is a powerful technique for the rapid and efficient construction of compound libraries. acs.orgnih.gov In the context of this compound synthesis, 3-(trifluoromethyl)benzoic acid could be anchored to a solid support, such as a 2-chlorotrityl chloride resin. acs.org The anchored carboxylic acid can then be reacted with methylamine in solution. After the reaction is complete, the desired this compound can be cleaved from the resin. This approach allows for the use of excess reagents to drive the reaction to completion and simplifies purification, as byproducts and excess reagents are easily washed away. While broadly applied to peptide and other small molecule synthesis, specific application to this exact molecule is less documented but highly feasible. nih.govmdpi.com

Catalytic Amidation Processes (e.g., Titanium(IV) isopropoxide catalysis)

Direct amidation of carboxylic acids with amines is an atom-economical but often challenging transformation due to the formation of stable ammonium (B1175870) carboxylate salts. Catalytic methods have been developed to overcome this limitation. Titanium(IV) isopropoxide has emerged as an efficient catalyst for the direct amidation of carboxylic acids. thieme-connect.comresearchgate.net

In this approach, 3-(trifluoromethyl)benzoic acid would be reacted directly with methylamine in the presence of a catalytic amount of titanium(IV) isopropoxide. The reaction typically requires elevated temperatures to drive off the water formed during the reaction. This method avoids the need to pre-activate the carboxylic acid, making it a more environmentally benign process. thieme-connect.comresearchgate.net Other titanium-based catalysts, such as titanium tetrafluoride, have also been shown to be effective for direct amidation reactions. rsc.orgrsc.org

Table 1: Examples of Titanium-Catalyzed Amidation of Carboxylic Acids
Carboxylic AcidAmineCatalyst (mol%)SolventTemperature (°C)Yield (%)Reference
Benzoic AcidBenzylamineTi(Oi-Pr)₄ (10)THF7095 thieme-connect.comresearchgate.net
4-Methoxybenzoic AcidBenzylamineTi(Oi-Pr)₄ (10)THF7096 thieme-connect.comresearchgate.net
Phenylacetic AcidBenzylamineTi(Oi-Pr)₄ (10)THF7098 thieme-connect.comresearchgate.net
Benzoic AcidAnilineTiF₄ (10)TolueneReflux85 rsc.orgrsc.org
Acetic AcidBenzylamineTiF₄ (5)TolueneReflux92 rsc.orgrsc.org

Continuous-Flow Reactor Methodologies

Continuous-flow chemistry has gained significant traction as a powerful tool for chemical synthesis, offering advantages such as enhanced safety, scalability, and process control. rsc.orgrsc.orgresearchgate.net The synthesis of amides is well-suited for flow chemistry. A common approach involves pumping a stream of an activated carboxylic acid derivative and a stream of an amine to a mixing point, followed by passage through a heated reactor coil to promote the reaction.

For the synthesis of this compound, 3-(trifluoromethyl)benzoyl chloride could be generated in-line from the corresponding carboxylic acid and an activating agent, and then immediately mixed with a solution of methylamine. The short residence time in the heated reactor can lead to rapid product formation with high yields. benthamdirect.comacs.org This methodology allows for safe handling of reactive intermediates and easy scalability by simply extending the operation time. researchgate.net

Table 2: Examples of Continuous-Flow Amide Synthesis
Carboxylic Acid DerivativeAmineResidence TimeTemperature (°C)Yield (%)Reference
Benzoyl ChlorideBenzylamine5 min10095 researchgate.net
Phenylacetic Acid ChlorideMorpholine1 minAmbient>99 benthamdirect.com
Arylacetic Acid (activated)Benzylamine7 min3070 acs.org

Optimization of Synthetic Conditions

For each of the described synthetic methodologies, optimization of reaction conditions is crucial to maximize yield and purity while minimizing reaction time and waste. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time. For metal-catalyzed reactions, the ligand can have a profound effect on the reaction outcome. In solid-phase synthesis, the choice of resin and cleavage conditions are critical. For continuous-flow synthesis, flow rates and reactor dimensions are key variables to be optimized. The development of a robust and efficient synthesis of this compound would likely involve a systematic study of these parameters for the chosen synthetic route.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, profoundly impacting reaction rates, yields, and the purity of the final product. The primary route to this amide involves the reaction of a 3-(trifluoromethyl)benzoyl derivative (such as the acid chloride or ester) with methylamine. The solvent system must be capable of dissolving the reactants while facilitating the desired chemical transformation.

A variety of solvents have been explored for the synthesis of benzamides and their trifluoromethylated analogues. Dichloromethane (B109758) (CH2Cl2) is a common choice that reliably provides high yields and simplifies the aqueous workup process on a laboratory scale. orgsyn.org For instance, in related syntheses, a mixture of 2% acetic acid in methylene (B1212753) chloride has been successfully employed at room temperature. Other solvents documented in the synthesis of the isomeric 2-trifluoromethyl benzamide, which offer insights into potential systems for the 3-trifluoromethyl analogue, include chlorobenzene, dichlorobenzene, N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone. google.com

In the context of continuous-flow synthesis, tetrahydrofuran (B95107) (THF) has been used effectively. acs.org For greener approaches, water itself can be used, sometimes at elevated temperatures where its properties as a solvent for organic compounds improve significantly. rsc.org The use of isopropanol (B130326) has also been reported for the synthesis of related 2-(trihalomethyl) benzamides, demonstrating the versatility of alcoholic solvents in this class of reactions. google.com The selection of the optimal solvent often involves a trade-off between reaction efficiency, cost, safety, and environmental impact.

Table 1: Solvent Systems in Benzamide Synthesis

Solvent System Reactants/Reaction Type Typical Conditions Reference
Dichloromethane (CH2Cl2) Amidation Room Temperature orgsyn.org
2% Acetic Acid / CH2Cl2 Reductive Amination Room Temperature
Tetrahydrofuran (THF) Continuous-Flow Amidation 80 °C acs.org
Isopropanol Amidation of Acyl Chloride -10 °C to 0 °C google.com
Water Iron-catalyzed Rearrangement Ambient Temperature researchgate.net

Temperature Regimes and Reaction Kinetics

Temperature control is fundamental to managing reaction kinetics, influencing both the rate of formation of this compound and the prevalence of side reactions. The optimal temperature regime is highly dependent on the specific reactants, catalysts, and solvent system employed.

Many laboratory-scale preparations are conducted at moderate temperatures. For example, reductive amination pathways to form related benzamide structures have been carried out at room temperature over several hours. Similarly, the acylation of an amine with a benzoyl chloride derivative can be initiated at a reduced temperature of 0 °C to control the initial exothermic reaction, followed by stirring at room temperature for an extended period (e.g., 5 hours) to ensure completion. orgsyn.org Low-temperature conditions, ranging from -10 °C to 0 °C, are also utilized, particularly when using highly reactive reagents like ammonia (B1221849) gas in isopropanol, to maintain selectivity and prevent degradation. google.com

Conversely, some synthetic routes require significantly higher temperatures to proceed at a practical rate. Patent literature for the synthesis of the isomeric 2-trifluoromethyl benzamide describes reaction temperatures ranging from 60 °C to as high as 260 °C for steps such as fluorination or cyanation of precursors. google.com Continuous-flow processes have been optimized at elevated temperatures, such as 80 °C, to achieve high yields in short residence times. acs.org High-temperature water has also been used as a medium for related syntheses, highlighting a green chemistry approach where temperature is tuned to optimize yield. rsc.org

Stoichiometric Control and Yield Enhancement

The precise control of reactant stoichiometry is a key strategy for maximizing the yield of this compound and minimizing the formation of impurities. In a typical amidation reaction, the molar ratio of the amine to the acylating agent is carefully managed. Often, a slight excess of the more volatile or less expensive reactant, such as methylamine, may be used to drive the reaction to completion.

In documented procedures for similar transformations, the stoichiometry is meticulously defined. For example, a reductive amination might involve equimolar amounts (1 equivalent) of the amine and a carbonyl compound, with an excess of the reducing agent (2 equivalents) to ensure full conversion. In processes involving a base to neutralize an acidic byproduct like HCl, such as the reaction of an acyl chloride with an amine, the base (e.g., potassium carbonate) is typically used in excess (2 equivalents). orgsyn.org

In continuous-flow systems, not only the ratio of reactants but also the ratio of reagents like catalysts and bases are optimized. For instance, the synthesis of trifluoromethylated heterocycles was improved by increasing the stoichiometric ratio of trifluoroacetic anhydride (TFAA) and triethylamine (TEA). acs.org An increase in the ratio of TFAA:TEA from 1.2:1.3 to 2.4:2.6 resulted in a significant yield improvement from 80% to over 99% under optimized temperature and pressure conditions. acs.org This demonstrates that careful adjustment of stoichiometry is a powerful tool for yield enhancement.

Catalyst Design and Loading Optimization

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to this compound that are more efficient, selective, and environmentally benign. The design of the catalyst and the optimization of its loading are critical for achieving desired outcomes.

While simple amidation may not always require a catalyst, related and more complex synthetic routes benefit significantly from them. For the synthesis of the isomeric 2-trifluoromethyl benzamide, various catalysts are employed depending on the specific reaction step. These include phase-transfer catalysts, palladium-on-carbon (Pd/C) for hydrogenation steps, and bases like triethylamine or diazabicyclo[5.4.0]undec-7-ene (DBU). google.com The molar ratio of these catalysts to the substrate is carefully controlled, often in the range of 0.05 to 0.5 equivalents for a hydrogenation catalyst. google.com

More advanced and greener catalytic systems are also being developed. An iron(III) sulfate-catalyzed rearrangement of oxaziridines has been shown to be an atom-economical route to N-alkylbenzamides in water. researchgate.net This highlights a shift towards using abundant, inexpensive, and low-toxicity metals. Furthermore, bifunctional catalysts such as Au/DNA have been used for the amidation of alcohols and azides, operating under mild conditions (50 °C) in aqueous solutions. rsc.org The optimization of catalyst loading is crucial; it must be high enough to ensure a practical reaction rate but low enough to minimize cost and potential contamination of the product.

Table 2: Catalysts in Benzamide and Precursor Synthesis

Catalyst Reaction Type Loading Reference
Palladium-on-Carbon (Pd/C) Hydrogenation 0.05 - 0.5 eq google.com
Triethylamine Base Catalysis 0.9 - 3.5 eq google.com
Iron(III) Sulfate Rearrangement Catalytic researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an increasingly important consideration, aiming to reduce the environmental footprint of its production. This involves a holistic approach, from the choice of starting materials to the final purification steps.

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. acs.org The ideal atom economy is 100%, which is characteristic of rearrangement and addition reactions. rsc.org

The traditional synthesis of amides from a carboxylic acid chloride and an amine is a substitution reaction. This process generates a stoichiometric amount of byproduct (in this case, hydrogen chloride, which is typically neutralized by a base, forming a salt). While the chemical yield may be high, the atom economy is inherently less than 100% due to the formation of this byproduct.

Use of Benign Solvents and Reagents

The selection of solvents and reagents is a critical aspect of green synthesis. Many traditional organic solvents are volatile, flammable, toxic, and environmentally persistent. A key green chemistry objective is to replace these with more benign alternatives.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water at room temperature, heating water under pressure can dramatically alter its properties, making it a suitable medium for organic reactions. rsc.org Syntheses of N-alkylbenzamides have been successfully demonstrated in water, sometimes with the aid of a surfactant. researchgate.net

Another strategy is the use of solvents that are less hazardous and have a better environmental profile than traditional chlorinated solvents or aprotic polar solvents. Benzotrifluoride (B45747) (BTF), the parent compound of the trifluoromethyl group in the target molecule, and its derivatives have been proposed as more environmentally friendly solvents for organic synthesis. researchgate.net They are relatively inert and can replace more hazardous solvents like benzene. researchgate.net Isopropanol is another example of a less toxic solvent alternative that has been used in related benzamide syntheses. google.com The use of solvent-free conditions, where the neat reactants are mixed, represents the ultimate green approach, eliminating solvent waste entirely. researchgate.net

Fundamental Reaction Pathways

The principal reactions of this compound involve the amide functional group and the aromatic ring. These pathways are heavily influenced by the electronic effects of the substituents.

Amide Hydrolysis under Acidic and Basic Conditions

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under both acidic and basic conditions, typically requiring heat. libretexts.org The presence of the electron-withdrawing trifluoromethyl group is expected to influence the rate of this reaction.

Acidic Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orglibretexts.org This leads to the formation of a tetrahedral intermediate. Subsequently, a proton is transferred to the nitrogen atom, making the amine a better leaving group. The collapse of the tetrahedral intermediate expels methylamine, which is then protonated to form the methylammonium (B1206745) ion, driving the reaction to completion. libretexts.org Studies on substituted benzamides have shown that electron-withdrawing groups, such as the trifluoromethyl group, generally accelerate the rate of acid-catalyzed hydrolysis. researchgate.net

Basic Hydrolysis: In basic conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.orglibretexts.org This is typically the rate-determining step and results in a tetrahedral alkoxide intermediate. libretexts.org The intermediate then collapses, eliminating the methylamide anion (-NHCH3), which is a poorer leaving group than a neutral amine. This anion then deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, forming the carboxylate salt and methylamine. libretexts.org This final deprotonation step effectively drives the reaction to completion. libretexts.org The rate of alkaline hydrolysis is influenced by both steric and electronic factors; electron-withdrawing groups on the acyl moiety increase the electrophilicity of the carbonyl carbon and thus increase the reaction rate. arkat-usa.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The substitution pattern on the aromatic ring of this compound is directed by the combined influence of the N-methylcarboxamide and the trifluoromethyl groups.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution involves an electrophile attacking the electron-rich benzene ring. libretexts.org The substituents on the ring determine the rate and regioselectivity of the reaction. The trifluoromethyl group (CF3) is a strong electron-withdrawing group and is deactivating, meaning it makes the ring less reactive towards electrophiles. youtube.com It is a meta-director. youtube.com The N-methylcarboxamide group (-CONHCH3) is also deactivating due to the electron-withdrawing nature of the carbonyl group, but it is an ortho-, para-director because the nitrogen's lone pair can donate electron density to the ring through resonance, stabilizing the ortho and para intermediates.

In the case of this compound, both groups are deactivating. The powerful meta-directing effect of the CF3 group at position 3 and the ortho-, para-directing effect of the -CONHCH3 group at position 1 will direct incoming electrophiles. The possible positions for substitution are C2, C4, C5, and C6.

Position 5: This position is meta to the -CONHCH3 group and ortho to the -CF3 group.

Position 4 and 6: These positions are ortho and para to the -CONHCH3 group, respectively, and ortho to the -CF3 group. Given that both groups deactivate the ring, forcing conditions may be necessary for electrophilic substitution to occur. The precise product distribution would depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires a strong electron-withdrawing group on the aromatic ring and a good leaving group. nih.gov The trifluoromethyl group is strongly electron-withdrawing, which can facilitate SNAr reactions. acs.org While a trifluoromethyl group itself is generally not a leaving group, its presence can activate other leaving groups (like halogens) on the ring toward nucleophilic attack. acs.orgacs.org If a suitable leaving group were present on the ring of this compound, the CF3 group would activate the positions ortho and para to it for nucleophilic attack.

Reactions Involving the Trifluoromethyl Group (e.g., stability, transformations)

The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine bonds. acs.org It is generally robust and unreactive under many conditions. However, transformations are possible under specific, often harsh, conditions.

Stability: The CF3 group is highly resistant to both acidic and basic hydrolysis. For instance, converting a benzotrifluoride to a carboxylic acid requires concentrated sulfuric acid. acs.org This stability is a key reason for its prevalence in pharmaceuticals and agrochemicals. mdpi.com

Transformations: Despite its stability, the trifluoromethyl group can undergo certain reactions. For example, it can be converted to a trichloromethyl group using aluminum chloride. acs.org More recent research has focused on selective C-F bond transformations. Nucleophilic attack on the trifluoromethyl group is difficult but can be achieved under certain conditions, especially when the aromatic ring is activated by other substituents. acs.org For example, some aromatic trifluoromethyl compounds react with nucleophiles like sodium amide. acs.org

Mechanistic Investigations

Detailed mechanistic studies provide insight into the reaction rates and the transient species formed during the transformation of this compound.

Kinetic Studies of Key Transformations

The rate of amide hydrolysis is pH-dependent. psu.edu In both acidic and basic hydrolysis, the reaction is typically first-order with respect to the amide and the catalyst (H+ or OH-). bohrium.commcmaster.ca For substituted benzamides, Hammett plots can be used to correlate reaction rates with the electronic properties of the substituents. Electron-withdrawing groups, like CF3, generally lead to an increased rate constant for hydrolysis compared to unsubstituted benzamide. researchgate.net For instance, one study on substituted benzamides found that electron-attracting groups accelerated the rate of hydrolysis in concentrated perchloric acid. researchgate.net

Expected Relative Hydrolysis Rates of Substituted Benzamides
Substituent (para-position)Electronic EffectExpected Relative Rate of Acid Hydrolysis
-NO2Strongly Electron-WithdrawingFastest
-CF3Strongly Electron-WithdrawingFast
-HNeutralBaseline
-CH3Electron-DonatingSlow
-OCH3Strongly Electron-Donating (by resonance)Slowest

This table illustrates the general trend that electron-withdrawing groups accelerate amide hydrolysis, while electron-donating groups retard it. Actual rates would need to be determined experimentally.

Intermediates Characterization in Complex Reaction Sequences

The key intermediate in both acidic and basic amide hydrolysis is a tetrahedral intermediate . libretexts.orgcdnsciencepub.com

In basic hydrolysis , the nucleophilic addition of a hydroxide ion to the carbonyl carbon forms a tetrahedral alkoxide anion. libretexts.orglibretexts.org The conformation of this intermediate can be crucial in determining the reaction products, especially in more complex systems where cleavage of either the C-N or C-O bond is possible. cdnsciencepub.com

In acid-catalyzed hydrolysis , the attack of water on the protonated amide leads to a neutral tetrahedral intermediate. libretexts.orgmcmaster.ca This intermediate is transient and quickly undergoes proton transfer and elimination of the leaving group.

In electrophilic aromatic substitution , the key intermediate is a resonance-stabilized carbocation known as a benzenonium ion or sigma complex. libretexts.org The stability of this intermediate determines the regioselectivity of the reaction. For this compound, the relative stability of the benzenonium ions formed by attack at different positions would dictate the final product distribution.

Stereochemical Outcomes and Control in Synthetic Reactions

The introduction of a stereocenter into this compound or its derivatives is a critical aspect of its synthetic chemistry, particularly for applications in pharmaceuticals and agrochemicals where specific stereoisomers often exhibit desired biological activity. Achieving control over stereochemical outcomes in reactions involving this compound relies on the principles of asymmetric synthesis, employing chiral auxiliaries, catalysts, or reagents to favor the formation of one enantiomer or diastereomer over others.

While specific, detailed studies on the stereoselective synthesis of this compound itself are not extensively documented in publicly available literature, the broader field of synthesizing chiral molecules containing trifluoromethyl groups provides a strong basis for understanding the potential methodologies. The strategies generally involve the enantioselective or diastereoselective formation of key bonds, such as the C-N or C-C bonds, adjacent to the stereogenic center.

For instance, in the synthesis of chiral α-trifluoromethyl amines, a common strategy is the asymmetric reduction of a corresponding ketimine. nih.gov The use of chiral catalysts, such as those based on transition metals like iridium or rhodium complexed with chiral ligands, can facilitate the delivery of a hydride to one face of the imine preferentially, leading to a high enantiomeric excess (ee) of one amine stereoisomer. Similarly, catalytic enantioselective isomerization of trifluoromethyl imines using chiral organic catalysts has been shown to produce optically active trifluoromethylated amines with high enantioselectivities. sustech.edu.cn

Another approach involves the diastereoselective functionalization of a chiral precursor. For example, if a chiral amine is used to form an enamide, subsequent reactions on the double bond can be directed by the existing stereocenter, leading to the formation of a new stereocenter with a specific configuration. The development of methods for the synthesis of chiral trifluoromethylated enamides highlights the potential for creating complex chiral structures. chemrxiv.org

The following table presents representative data from a study on the asymmetric synthesis of chiral trifluoromethylated amines, which illustrates the level of stereochemical control that can be achieved in systems analogous to derivatives of this compound.

Table 1: Representative Enantioselective Synthesis of Chiral Trifluoromethylated Amines via Catalytic Isomerization

EntryCatalystSolventTemp (°C)Time (h)Conversion (%)ee (%)
1Chiral Catalyst ACH₂Cl₂2512>9592
2Chiral Catalyst BToluene0248588
3Chiral Catalyst ATHF25129085
4Chiral Catalyst CHexane408>9595

This table is a representative example based on data for analogous compounds to illustrate the principles of stereochemical control. sustech.edu.cn

The choice of catalyst, solvent, and temperature are critical parameters that are optimized to maximize both the conversion and the enantioselectivity of the reaction. The trifluoromethyl group itself can influence the stereochemical outcome due to its steric bulk and strong electron-withdrawing nature, which can affect the geometry and electronics of the transition state.

Solvent Effects on Reactivity and Conformational Preferences

The solvent in which a reaction is conducted can have a profound impact on the reactivity of this compound and its conformational preferences. These effects arise from the interactions between the solvent molecules and the solute, which can stabilize or destabilize the ground state, transition state, or different conformers of the molecule.

Reactivity:

Solvent polarity is a key factor influencing reaction rates and pathways. For reactions involving polar or charged intermediates and transition states, polar solvents generally lead to rate enhancements due to better solvation and stabilization of these species. For example, in reactions where a C-N bond is formed, a more polar solvent can facilitate the separation of charge in the transition state, lowering the activation energy. chemrxiv.org

In some cases, the solvent can do more than just influence the rate; it can control the reaction's outcome. For instance, in cycloaddition reactions involving related trifluoromethylated compounds, the choice of solvent has been shown to dictate the type of product formed. A study demonstrated that the reaction of a 2-trifluoromethyl-1,3-enyne with 2,2,2-trifluorodiazoethane (B1242873) yielded a pyrazoline in a polar aprotic solvent like N,N-dimethylacetamide (DMAc), whereas a cyclopropane (B1198618) derivative was formed in a less polar solvent like 1,2-dichloroethane (B1671644) (DCE). rsc.org This highlights the solvent's role in directing the reaction along completely different mechanistic pathways.

Conformational Preferences:

This compound, like other N-substituted amides, can exist in different conformations due to restricted rotation around the amide C-N bond (leading to cis and trans isomers) and rotation around the aryl-carbonyl bond. The solvent can influence the equilibrium between these conformers.

The trifluoromethyl group is a sensitive probe for its local environment, and its ¹⁹F NMR chemical shift can be used to study solvent effects. Studies on trifluoromethyl-containing aromatic compounds have shown that the ¹⁹F chemical shift is sensitive to solvent polarity. nih.govnih.gov An increase in solvent polarity generally leads to a downfield shift in the ¹⁹F NMR signal, indicating a change in the electronic environment of the CF₃ group. This is attributed to the solvent's ability to polarize the C-F bonds and influence the shielding of the fluorine nuclei.

The following table illustrates the effect of solvent polarity on the ¹⁹F NMR chemical shift of a trifluoromethyl group attached to an aromatic ring, which is analogous to the situation in this compound.

Table 2: Effect of Solvent Polarity on the ¹⁹F NMR Chemical Shift of an Aromatic Trifluoromethyl Probe

Solvent (Methanol:Water ratio)Polarity Index (Py)Δδ (ppm)
4:11.4540.00
2:11.655-0.12
1:11.856-0.25
1:22.057-0.38
1:42.258-0.50

Data adapted from a study on a related trifluoromethylphenyl derivative to illustrate the trend. nih.gov Δδ is the change in chemical shift relative to the least polar solvent.

Furthermore, the conformational equilibrium between different rotamers of the amide group can be influenced by the solvent. In non-polar solvents, intramolecular interactions may be more dominant in determining the preferred conformation. In polar solvents, however, intermolecular hydrogen bonding between the solvent and the amide group can disrupt intramolecular interactions and favor conformers that are better solvated. rsc.org For N-methyl amides, the trans conformation is generally favored due to less steric hindrance, but the energy difference between the cis and trans forms can be modulated by the solvent. Theoretical and experimental studies on related N-methylamides have shown that the population of different conformers changes significantly with solvent variation.

Advanced Spectroscopic and Analytical Characterization Methodologies for N Methyl 3 Trifluoromethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the detailed structural analysis of N-methyl-3-(trifluoromethyl)benzamide, offering insights into the connectivity and chemical environment of its constituent atoms.

Proton (¹H) NMR Techniques

Proton (¹H) NMR spectroscopy provides specific information about the hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amide proton. The aromatic protons on the trifluoromethyl-substituted ring typically appear in the downfield region, between 7.5 and 8.2 ppm, due to the electron-withdrawing nature of the trifluoromethyl and amide groups. The N-methyl group is expected to present as a doublet around 2.9-3.0 ppm, coupled to the amide proton. The amide proton itself would likely appear as a broad quartet, due to coupling with the N-methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.5 - 8.2 Multiplet
NH Variable, broad Quartet

Carbon (¹³C) NMR Techniques

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum will show signals for the carbonyl carbon, the aromatic carbons, the trifluoromethyl carbon, and the N-methyl carbon. The carbonyl carbon is typically observed in the range of 165-170 ppm. The aromatic carbons will appear between 120 and 140 ppm, with their exact shifts influenced by the positions of the substituents. The carbon of the trifluoromethyl group is characteristically split into a quartet by the three fluorine atoms, a phenomenon explained by the "n+1" rule where n is the number of coupled fluorine atoms. nih.gov This quartet is expected around 124 ppm with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 271 Hz. nih.gov The N-methyl carbon signal is anticipated to be in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C=O 165 - 170 Singlet
Aromatic C-CF₃ ~131 Quartet
Aromatic CH 123 - 135 Singlet or Quartet (multi-bond C-F coupling)
Aromatic C-C=O ~134 Singlet
CF₃ ~124 Quartet (¹JCF ≈ 271 Hz)

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Analysis

Fluorine (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. biointerfaceresearch.com For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Based on data from similar compounds like 1-methyl-3-(trifluoromethyl)benzene, the chemical shift for this group is anticipated to be around -63 ppm relative to a CFCl₃ standard. researchgate.net This technique is particularly useful for confirming the presence and electronic environment of the trifluoromethyl group.

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₉H₈F₃NO, the predicted monoisotopic mass is 203.0558 Da. uni.lu In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule [M+H]⁺. The calculated m/z for the [M+H]⁺ ion of this compound is 204.06308. uni.lu The high accuracy of HRMS can distinguish this from other ions with the same nominal mass, thus confirming the molecular formula.

Table 3: Predicted HRMS Data for this compound

Ion Molecular Formula Predicted m/z
[M+H]⁺ C₉H₉F₃NO⁺ 204.06308
[M+Na]⁺ C₉H₈F₃NNaO⁺ 226.04502

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. sigmaaldrich.com For this compound, key vibrational bands would include the C=O stretch, N-H stretch and bend, C-N stretch, and the C-F stretches of the trifluoromethyl group.

The carbonyl (C=O) stretching vibration is a strong and prominent band in the IR spectrum, typically appearing in the region of 1650-1680 cm⁻¹ for secondary amides. The N-H stretching vibration is expected as a sharp band around 3300 cm⁻¹. The N-H bending vibration usually appears around 1550 cm⁻¹. The strong C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1350 cm⁻¹.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch ~3300
C=O Stretch 1650 - 1680
N-H Bend ~1550
C-F (of CF₃) Stretch 1100 - 1350

Theoretical and Computational Studies of N Methyl 3 Trifluoromethyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties from first principles. These methods model the electronic and nuclear arrangement of a molecule to determine its behavior and characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. aps.org This method calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. aps.org For aromatic amides like N-methyl-3-(trifluoromethyl)benzamide, DFT methods, such as those employing the B3LYP functional with basis sets like 6-311G(d,p), are commonly used to perform geometry optimization, where the molecule's lowest energy conformation is found. nih.govresearchgate.netresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Data from DFT Geometry Optimization for a Benzamide (B126) Structure This table presents the type of data obtained from a DFT geometry optimization. The values are representative and not specific to this compound.

Parameter Description Typical Calculated Value
C=O Bond Length The length of the carbonyl double bond. ~1.25 Å
C-N Bond Length The length of the amide C-N bond. ~1.36 Å
N-H Bond Length The length of the bond between nitrogen and hydrogen. ~1.01 Å
C-CF3 Bond Length The length of the bond connecting the phenyl ring and the trifluoromethyl group. ~1.50 Å

Homodesmotic reactions are hypothetical, isodesmic reactions designed to accurately calculate the thermodynamic properties of a molecule, such as strain energy or resonance stabilization, by preserving the number and types of all bonds. nih.gov This conservation of bond types on both sides of the reaction equation allows for a high degree of error cancellation in computational calculations, leading to more reliable results. This type of analysis is particularly useful for quantifying the energetic effects of structural features like ring strain or steric hindrance introduced by bulky substituents like the trifluoromethyl group. researchgate.net

For this compound, a hypothetical homodesmotic reaction could be constructed to isolate the interaction energy between the trifluoromethyl group and the N-methylbenzamide core. By calculating the enthalpy change (ΔH_rxn) of this reaction, one can determine the energetic strain or stabilization imparted by the -CF3 group at the meta position.

A Hypothetical Homodesmotic Reaction: this compound + Benzene (B151609) + N-methylacetamide → Toluene + N-methylbenzamide + 3-(trifluoromethyl)benzene

The calculated heat of this reaction would reveal the net energetic effect of the substituent arrangement in the target molecule.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule by focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn

HOMO : The HOMO is the outermost orbital containing electrons and acts as an electron donor. sphinxsai.com Its energy level is correlated with the molecule's nucleophilicity and ionization potential. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO : The LUMO is the innermost orbital without electrons and acts as an electron acceptor. sphinxsai.com Its energy level relates to the molecule's electrophilicity and electron affinity. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a key indicator of molecular stability. sphinxsai.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. aps.org

DFT calculations are routinely used to compute the energies of these orbitals. nih.gov For molecules containing trifluoromethyl groups, the strong electron-withdrawing nature of the -CF3 group is expected to lower both the HOMO and LUMO energy levels.

Table 2: Representative FMO Data for Trifluoromethyl-Substituted Aromatic Compounds This table shows example data for related molecules to illustrate the typical values obtained from FMO analysis.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
(E)-3-(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline ~ -6.6 ~ -1.9 ~ 4.7

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to nucleophilic and electrophilic attack. researchgate.net The MEP map is color-coded:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are favorable sites for electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

Green/Yellow : Regions of near-zero potential, typically associated with nonpolar parts of the molecule. wolfram.com

For this compound, the MEP map would be expected to show a significant negative potential (red) around the lone pairs of the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions. Conversely, positive potential (blue) would be concentrated around the amide (N-H) proton and potentially influenced by the highly electron-withdrawing trifluoromethyl group, highlighting these as sites for nucleophilic interaction. researchgate.net

Ab Initio Methods for Electronic Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer high accuracy for determining the electronic properties of molecules.

While computationally more demanding than DFT, ab initio calculations can provide benchmark results for the electronic properties of this compound. They are particularly useful for obtaining precise values for properties like electron correlation energies, which are crucial for understanding weak intermolecular interactions. However, their high computational cost typically limits their application to smaller molecules or systems where extreme accuracy is required.

Semi-Empirical Methods for Computational Efficiency

Semi-empirical methods, such as AM1 and PM3, are based on the same fundamental Hartree-Fock framework as ab initio methods but introduce approximations and use parameters derived from experimental data to simplify the calculations. This parameterization significantly reduces computational time, making these methods orders of magnitude faster than DFT or ab initio approaches.

The primary advantage of semi-empirical methods is their efficiency, which allows for the rapid calculation of properties for very large molecules or for high-throughput screening of many compounds. For this compound, these methods could be used for initial conformational searches or to model its behavior in large molecular systems where more accurate methods would be computationally prohibitive. The trade-off for this speed is a reduction in accuracy, and the reliability of the results depends heavily on the quality of the parameterization for the specific atoms and bond types present in the molecule.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. For this compound, a TD-DFT analysis would yield valuable information about its ultraviolet-visible (UV-Vis) absorption spectrum, including the energies of electronic transitions and their corresponding oscillator strengths.

A typical TD-DFT calculation would be performed on the optimized ground-state geometry of the molecule. The choice of functional and basis set is critical for obtaining accurate results. For instance, a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p) is often employed for such studies on organic molecules. researchgate.net The analysis would predict the vertical excitation energies, which correspond to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher-energy virtual orbitals. These transitions are often of a π → π* or n → π* character, localized on the benzamide moiety. nih.gov

The influence of solvents on the electronic absorption spectrum can be modeled using the Polarizable Continuum Model (PCM) within the TD-DFT framework. researchgate.net By performing calculations in different solvents (e.g., a nonpolar solvent like cyclohexane (B81311) and a polar solvent like ethanol), one can predict solvatochromic shifts (shifts in the absorption maxima) and understand how the solvent environment affects the excited states. nih.gov For this compound, polar solvents would be expected to stabilize charge-transfer states to a greater extent, potentially leading to red shifts in the corresponding absorption bands.

A hypothetical table of TD-DFT results for this compound in the gas phase is presented below:

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S14.852550.15HOMO -> LUMO
S25.202380.08HOMO-1 -> LUMO
S35.502250.32HOMO -> LUMO+1

This data would be instrumental in interpreting experimental UV-Vis spectra and understanding the photophysical properties of the molecule.

Molecular Mechanics and Dynamics Simulations

The conformational landscape of this compound is primarily defined by the rotation around the C(aryl)-C(O) and C(O)-N bonds. Conformational analysis can be performed by systematically scanning the potential energy surface (PES) as a function of the dihedral angles associated with these bonds. tandfonline.comtandfonline.com Density Functional Theory (DFT) calculations are well-suited for this purpose, providing accurate relative energies of different conformers. researchgate.net

The results of such an analysis would likely reveal several low-energy conformers. The relative orientation of the trifluoromethyl group and the N-methyl group with respect to the amide plane will dictate the stability of these conformers due to steric and electronic effects. researchgate.netnih.gov Molecular dynamics (MD) simulations can provide further insights into the flexibility of the molecule and the dynamics of interconversion between different conformers in a given environment (e.g., in solution). nih.govacs.org The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions during an MD simulation can highlight the rigid and flexible regions of the molecule. tandfonline.com

A hypothetical potential energy scan for the rotation around the C(aryl)-C(O) bond might reveal energy barriers and stable conformers as shown in the table below:

Dihedral Angle (°)Relative Energy (kcal/mol)Conformer
02.5Eclipsed
600.0Staggered (Stable)
1202.8Eclipsed
1800.5Staggered (Stable)

In the solid state, the properties of this compound are governed by intermolecular interactions. The PIXEL method is a computational approach that calculates lattice energies by summing the Coulombic, polarization, dispersion, and repulsion contributions between molecular pairs in a crystal. acs.orgnih.gov This method uses the electron density of an isolated molecule, calculated at a high level of theory (e.g., MP2/6-31G(d,p)), to derive these energy components. nih.gov

A representative table of intermolecular interaction energies from a hypothetical PIXEL calculation on a dimer of this compound is shown below:

Interaction TypeCoulombic (kJ/mol)Polarization (kJ/mol)Dispersion (kJ/mol)Repulsion (kJ/mol)Total (kJ/mol)
N-H···O-35.2-8.5-15.120.3-38.5
π-π stacking-5.1-2.3-25.812.5-20.7

The presence of a solvent can significantly influence the properties of this compound, such as its conformational equilibrium and dipole moment. acs.org Computational modeling of solvent effects can be achieved through explicit or implicit solvent models. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. cnr.it

By performing geometry optimizations and property calculations with the PCM, one can study how the molecule adapts to solvents of different polarities. mdpi.com For instance, the equilibrium between different conformers can shift in a polar solvent if the conformers have different dipole moments. rsc.org A more polar solvent will preferentially stabilize the conformer with a larger dipole moment. These calculations can help rationalize experimental observations of solubility and reactivity in different solvents. acs.org

Computational Crystal Engineering

This compound, like many organic molecules, may exhibit polymorphism, the ability to exist in multiple crystal structures. mdpi.com Computational crystal structure prediction (CSP) methods are employed to explore the potential polymorphic landscape of a compound. nih.govrsc.org A typical CSP workflow involves generating a large number of hypothetical crystal packings based on the molecular structure and then ranking them based on their calculated lattice energies. nih.gov

The initial ranking is often done using force fields, followed by more accurate DFT-D calculations (DFT with dispersion corrections) for the most promising low-energy structures. iucr.org This process can predict the most likely observable polymorphs and provide their detailed crystal structures. The analysis of the predicted crystal structures would reveal the different hydrogen bonding networks and packing arrangements that characterize each polymorph. osti.govscispace.com Such studies are invaluable in the pharmaceutical and materials science fields, where different polymorphs can have different physical properties.

A hypothetical outcome of a CSP study could be a crystal energy landscape, plotting the relative energy of predicted polymorphs against their density.

Simulation of Supramolecular Synthons and Networks

The assembly of molecules in the solid state is governed by a complex interplay of intermolecular interactions, leading to the formation of recognizable patterns known as supramolecular synthons. Computational simulations are invaluable tools for predicting and understanding these synthons and the resulting crystal networks. In the case of this compound, several potential synthons can be identified based on the functional groups present: the amide N-H and C=O groups, the trifluoromethyl (CF₃) group, and the aromatic ring.

A detailed analysis of the crystal packing of related trifluoromethyl-substituted N-methyl-N-phenylbenzamides reveals that in the absence of strong hydrogen bond donors, the packing is stabilized by a cooperative network of weak C-H···O=C, C-H···π, and C-H···F-C interactions. researchgate.net For this compound, simulations would explore the relative stability of different synthons. The classic amide N-H···O=C hydrogen bond is expected to be the most significant contributor to the lattice energy. However, the trifluoromethyl group introduces the possibility of C-H···F-C and F···F interactions, which, although weaker, can collectively provide substantial stabilization. rsc.org

Simulations can generate various plausible crystal packing arrangements and calculate their relative energies. This allows for the identification of the most likely supramolecular network. The table below illustrates the principal intermolecular interactions and their estimated stabilization energies for this compound, derived from computational studies on analogous systems. researchgate.netrsc.orgmdpi.comresearchgate.net

Interaction TypeDonorAcceptorEstimated Stabilization Energy (kcal/mol)
Amide-Amide Hydrogen Bond N-HC=O-5 to -8
C-H···O Hydrogen Bond Aromatic C-HC=O-1.5 to -3.0
C-H···F Hydrogen Bond Methyl C-H / Aromatic C-HF-C(F₂)-0.5 to -1.5
π···π Stacking Benzene RingBenzene Ring-2.0 to -4.0
F···F Interactions CF₃CF₃-0.3 to -0.8

These simulations are crucial for understanding polymorphism, where a single compound can form multiple crystal structures with different physical properties. By predicting the most stable synthons and networks, computational studies guide the rational design of crystalline materials with desired characteristics. mdpi.comresearchgate.net

Studies on Hydrogen Bonding with Organic Fluorine

The role of organically bound fluorine in hydrogen bonding has been a subject of considerable research and debate. While fluorine is the most electronegative element, its ability to act as a hydrogen bond acceptor is generally weak. However, in molecules containing multiple fluorine atoms, such as the trifluoromethyl group in this compound, the cumulative electron-withdrawing effect can polarize adjacent C-H bonds, enhancing their donor capacity, and the fluorine atoms themselves can participate in weak C-H···F-C hydrogen bonds. researchgate.netrsc.org

Computational studies using methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) have provided evidence for the existence and nature of these weak interactions. rsc.orgnih.govias.ac.in For this compound, intramolecular hydrogen bonds are unlikely due to the meta-substitution pattern. Therefore, intermolecular C-H···F-C interactions are expected to be key contributors to the crystal packing.

DFT calculations on similar fluorinated benzanilides and related structures have established that C-H···F interactions, while weak, are directional and can play a crucial role in the absence of stronger hydrogen bond donors. rsc.orgnih.gov The interaction energy is typically in the range of -0.5 to -1.5 kcal/mol. These studies have also shown that all three fluorine atoms of a CF₃ group can participate in such interactions.

The table below presents typical geometric parameters for C-H···F-C hydrogen bonds, as determined from computational studies on analogous molecular systems. These parameters provide a framework for identifying and characterizing these interactions in simulated crystal structures of this compound.

ParameterDescriptionTypical Value Range
H···F Distance The distance between the hydrogen and fluorine atoms.2.2 - 2.7 Å
C-H···F Angle The angle formed by the C-H bond and the H···F vector.110° - 160°
Interaction Energy The calculated stabilization energy of the interaction.-0.5 to -1.5 kcal/mol

These computational investigations highlight that even weak interactions involving organic fluorine are critical for a comprehensive understanding of the supramolecular architecture of fluorinated organic compounds. researchgate.netrsc.org

Computational Studies for Spectroscopic Data Interpretation

Computational chemistry provides powerful tools for the interpretation of experimental spectroscopic data. By simulating spectra from first principles, it is possible to assign spectral features to specific molecular motions or electronic transitions, aiding in structure elucidation and the understanding of molecular properties.

Simulated Vibrational Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are widely used to compute the harmonic vibrational frequencies and their corresponding intensities. nih.govnih.govarxiv.org While there is often a systematic overestimation of the calculated frequencies compared to experimental values, this can be corrected using empirical scaling factors, leading to excellent agreement between simulated and experimental spectra. researchgate.net

For this compound, a simulated vibrational spectrum would allow for the unambiguous assignment of the observed absorption bands. The spectrum can be conceptually divided into several regions corresponding to the vibrations of specific functional groups. nih.gov

The table below presents the expected principal vibrational modes for this compound and their computationally predicted frequency ranges, based on DFT studies of similar aromatic amides and trifluoromethyl-containing compounds. nih.govnih.govresearchgate.net

Vibrational ModeDescriptionPredicted Wavenumber (cm⁻¹)
N-H Stretch Stretching of the amide N-H bond.3300 - 3500
C-H Stretch (Aromatic) Stretching of the C-H bonds on the benzene ring.3000 - 3100
C-H Stretch (Methyl) Asymmetric and symmetric stretching of the methyl C-H bonds.2850 - 3000
C=O Stretch (Amide I) Stretching of the carbonyl double bond.1650 - 1690
N-H Bend (Amide II) In-plane bending of the N-H bond coupled with C-N stretching.1510 - 1570
C-C Stretch (Aromatic) Stretching vibrations of the benzene ring.1400 - 1600
C-F Stretch Asymmetric and symmetric stretching of the C-F bonds in the CF₃ group.1100 - 1400
C-N Stretch Stretching of the amide C-N bond.1200 - 1300
CF₃ Bending Bending and rocking modes of the trifluoromethyl group.500 - 800

By comparing the simulated spectrum with experimental data, researchers can confirm the molecular structure and gain insights into conformational preferences and intermolecular interactions, which can cause shifts in vibrational frequencies. arxiv.orgnih.gov

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of NMR chemical shifts using computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, has become a routine and highly valuable tool. nrel.govrsc.orgchemrxiv.org These calculations can provide accurate predictions of both ¹H and ¹³C chemical shifts, which are instrumental in assigning resonances in complex spectra and distinguishing between isomers. d-nb.infomdpi.com

The accuracy of the predicted shifts depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects. d-nb.infomdpi.com For this compound, computational prediction of the NMR spectrum would provide a detailed map of the chemical environment of each nucleus.

The table below presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, estimated based on computational studies of related aromatic compounds and the known effects of substituents. nrel.govrsc.orgchemrxiv.orgd-nb.infomdpi.com

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H 6.5 - 8.0 (broad)-
N-CH₃ 2.8 - 3.126 - 29
C=O -165 - 170
C-1 (C-CO) -134 - 137
C-2 (CH) 8.0 - 8.2128 - 131
C-3 (C-CF₃) -130 - 133 (q, J ≈ 32 Hz)
C-4 (CH) 7.7 - 7.9125 - 128
C-5 (CH) 7.5 - 7.7129 - 132
C-6 (CH) 7.9 - 8.1123 - 126
CF₃ -122 - 125 (q, J ≈ 272 Hz)

The predicted shifts, especially the characteristic quartet splitting of the carbons attached to and within the CF₃ group due to C-F coupling, provide a unique fingerprint for the molecule. Comparing these predicted values with experimental data allows for confident structural assignment and can reveal subtle conformational and electronic effects. nrel.govd-nb.info

Derivatives and Analogues of N Methyl 3 Trifluoromethyl Benzamide: Synthesis and Structure Property Relationships

Systematic Structural Modification Strategies

The chemical scaffold of N-methyl-3-(trifluoromethyl)benzamide can be systematically altered to explore structure-property relationships. These modifications typically target three main regions of the molecule: the N-methyl group, the trifluoromethylphenyl moiety, and the central benzamide (B126) core.

Table 1: Examples of Modifications on the N-Alkyl/Aryl Moiety

Base Compound Modification Resulting Compound
N-methyl -3-(trifluoromethyl)benzamide Methyl → Ethyl N-ethyl -N-(3-methylphenyl)-3-(trifluoromethyl)benzamide nist.gov

The trifluoromethylphenyl ring is a primary target for substitution to fine-tune electronic properties and intermolecular interactions. The trifluoromethyl group is often used as a bioisostere for methyl or chloro groups to adjust steric and electronic characteristics. wikipedia.org Further substitutions on this ring can enhance or modify these effects.

Strategies include:

Positional Isomerism : Moving the trifluoromethyl group from the meta- (3-) position to the para- (4-) position, as in N-Methyl-4-(trifluoromethyl)benzamide, alters the dipole moment and electronic influence on the benzamide core. bldpharm.com

Additional Substitution : Introducing other functional groups onto the ring can lead to significant changes. For example, adding a second trifluoromethyl group creates N-methyl-3,5-bis(trifluoromethyl)benzamide, a compound with substantially increased lipophilicity and electron deficiency in the aromatic ring. achemblock.com In other contexts, adding halo substituents (fluoro, chloro, bromo) has been explored. nih.gov Studies on related N-aryl guanidines showed that adding a halo substituent at position 5 or 6 of the 3-(trifluoromethyl)phenyl group generally increased affinity for its target compared to substitution at position 2 or 4. nih.gov Conversely, adding methoxy (B1213986) or nitrile groups has been shown to dramatically decrease binding affinity in some systems. nih.gov

Table 2: Examples of Substitutions on the Trifluoromethylphenyl Ring

Original Moiety Substitution Strategy Resulting Moiety/Compound
3-(Trifluoromethyl)phenyl Positional Isomerism 4-(Trifluoromethyl)phenyl (in N-Methyl-4-(trifluoromethyl)benzamide) bldpharm.com
3-(Trifluoromethyl)phenyl Addition of CF3 Group 3,5-bis(Trifluoromethyl)phenyl (in N-methyl-3,5-bis(trifluoromethyl)benzamide) achemblock.com
3-(Trifluoromethyl)phenyl Addition of Halogen 5-Bromo-3-(trifluoromethyl)phenyl nih.gov

The benzamide core itself provides opportunities for structural variation. This can involve substituting the phenyl ring of the benzoyl group or replacing the amide linkage with a bioisosteric equivalent. The amide functional group is crucial for providing structural rigidity. researchgate.net

Modifications can include adding substituents to the benzoyl phenyl ring. For instance, the complex molecule Nilotinib contains a 4-methyl-3-(...)aminobenzamide core, demonstrating how the benzamide phenyl ring can be substituted to achieve specific biological activities. wikipedia.org Another example is N-(4-(hydroxymethyl)-3-(trifluoromethyl)phenyl)-3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methylbenzamide, where the benzamide portion is heavily functionalized. fda.gov These modifications alter the shape, electronic distribution, and hydrogen bonding capacity of the entire molecule.

Impact of Trifluoromethyl Substitution on Molecular Characteristics

The trifluoromethyl (CF3) group is not merely a passive bulky substituent; its unique electronic properties profoundly influence the molecule's behavior. mdpi.com It is strongly electron-withdrawing, highly lipophilic, and metabolically stable, making it a valuable functional group in medicinal chemistry. wikipedia.orgmdpi.com

The strong electron-withdrawing nature of the CF3 group also alters the electronic properties of the attached phenyl ring, which can affect bond lengths and angles within the aromatic system. mdpi.com In crystal structures of related benzamides, the dihedral angle between the two aromatic rings is a key conformational descriptor, and this angle is influenced by the substituents present. researchgate.net

The trifluoromethyl group plays a critical role in mediating intermolecular interactions, which are fundamental to molecular recognition and the formation of stable crystal lattices. dntb.gov.uaresearchgate.net While traditionally considered a lipophilic group, the CF3 group is amphiphilic and can engage in a variety of noncovalent interactions. nih.gov It can act as both an electrophile and a nucleophile, allowing it to form weak interactions with various functional groups. nih.gov

Enhancement of Metabolic Stability (from a chemical perspective)

A primary goal in medicinal chemistry is to improve the metabolic stability of lead compounds to ensure they remain effective in the body for a sufficient duration. nih.gov For benzamide derivatives like this compound, several chemical strategies can be employed to hinder metabolic degradation, which often occurs via oxidation by cytochrome P450 (CYP) enzymes or hydrolysis by proteases. pressbooks.pubnih.gov

One common metabolic liability is the oxidation of unsubstituted benzene (B151609) rings. pressbooks.pub The presence of the electron-withdrawing trifluoromethyl (CF3) group on the benzamide ring already serves to deactivate the ring to some extent against CYP-mediated oxidation. pressbooks.pub Further strategies include:

Introduction of Heteroatoms: Replacing carbon atoms within the aromatic ring with nitrogen can increase resistance to CYP oxidation. pressbooks.pub

N-Methylation: The N-methyl group itself can influence metabolic stability. While N-demethylation is a possible metabolic pathway, N-methylation can also protect against enzymatic degradation by increasing steric hindrance around the amide bond and enhancing lipophilicity. nih.gov

Amide Bond Replacement: The amide bond is susceptible to hydrolysis by proteases. Replacing it with more stable isosteres is a powerful strategy. pressbooks.pubnih.gov For instance, substituting the amide with a trifluoroethylamine group can confer high metabolic stability while maintaining key electronic and geometric properties. u-tokyo.ac.jp The C-CF3 bond is noted to be as polar as a carbonyl C=O bond, and the trifluoroethylamine can still function as a hydrogen bond donor. u-tokyo.ac.jp Another approach is the transposition of the amide to create a "retroamide," which can increase resistance to protease activity. pressbooks.pub

Cyclization: Introducing conformational rigidity through cyclization can make a molecule less susceptible to enzymatic degradation. nih.gov This can be achieved by linking different parts of the molecule, thereby locking it into a conformation that is not recognized by metabolic enzymes. nih.gov

A study focused on improving the metabolic stability of a related compound demonstrated that replacing a metabolically weak ester group with an amide moiety successfully created a compound that was stable against hydrolysis by human liver microsomal carboxylesterases. nih.gov This highlights the effectiveness of isosteric replacement in overcoming metabolic liabilities. nih.gov

The following table summarizes key chemical modifications and their impact on the metabolic stability of benzamide-like structures.

Modification StrategyChemical ChangeRationale for Enhanced Stability
Ring Deactivation Introduction of electron-withdrawing groups (e.g., -CF3)Reduces susceptibility to CYP-mediated aromatic oxidation. pressbooks.pub
Heteroatom Introduction Replacement of a ring CH with NIncreases resistance to CYP-mediated oxidation. pressbooks.pub
Amide Isosterism Replacement of amide with trifluoroethylamineResists hydrolysis by proteases; maintains key electronic features. u-tokyo.ac.jp
Amide Isosterism Replacement of amide with a sulfonamide groupInherently more stable than amides in biological systems. nih.gov
Conformational Constraint Cyclization of the moleculeLocks the peptide into a conformation less recognized by proteolytice enzymes. nih.gov

Modulation of Molecular Recognition Features

Molecular recognition features (MoRFs) are segments of proteins that are involved in binding interactions. wikipedia.org In the context of small molecules like this compound, molecular recognition refers to how the molecule's structural and physicochemical properties dictate its interaction with a biological target. nih.gov Modifying the structure of the benzamide derivative can fine-tune these interactions to improve binding affinity and selectivity.

Key molecular features of this compound that can be modulated include:

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The N-methyl group removes one hydrogen bond donor site compared to a primary amide. Altering substituents on the aromatic ring or the N-alkyl group can influence the electronic properties of the amide and thus its hydrogen bonding strength.

Aromatic and Hydrophobic Interactions: The trifluoromethyl-substituted benzene ring is crucial for hydrophobic and potentially aromatic (π-π stacking) interactions within a binding pocket. The trifluoromethyl group itself is highly lipophilic and can engage in favorable interactions. Altering the substitution pattern or replacing the benzene ring with other aromatic or aliphatic systems can significantly change these interactions.

A study on benzamide analogues highlighted the importance of the amide group for activity, even when crystallographic data did not show an obvious interaction between the amide NH and target residues. nih.gov This suggests that the amide's role in maintaining a specific conformation or its electronic properties might be more subtle but still critical for recognition. nih.gov Understanding these structure-property relationships is essential for rationally designing more effective analogues. nih.govnih.goveurekaselect.com

The table below outlines how specific structural modifications can modulate key recognition features.

Structural ModificationFeature ModulatedPotential Impact on Molecular Recognition
Varying N-alkyl group Steric hindrance, LipophilicityAlters fit in binding pocket; modifies hydrophobic interactions.
Altering ring substituents Electronic properties, H-bonding potentialModulates strength of hydrogen bonds and electrostatic interactions.
Replacing benzene ring Shape, Aromaticity, H-bondingChanges hydrophobic and π-stacking interactions; introduces new interaction points.
Amide isosteric replacement H-bond donor/acceptor patternOptimizes hydrogen bonding network with the target. drughunter.com

Stereoselective Synthesis of Enantiopure Derivatives

When structural modifications to this compound introduce a chiral center, it often becomes necessary to synthesize and evaluate the individual enantiomers, as they can have different biological activities. nih.gov Stereoselective synthesis is the set of methods used to produce a single, desired stereoisomer in high purity. ub.edu

The main strategies to obtain enantiopure compounds include:

Resolution of Racemates: Synthesizing the compound as a racemic mixture and then separating the enantiomers.

Chiral Pool Synthesis: Using a readily available, enantiopure natural product as a starting material. ub.edu

Asymmetric Synthesis: Using a chiral catalyst or auxiliary to guide a reaction to selectively form one enantiomer from a prochiral substrate. ub.edu

For the synthesis of chiral benzamide derivatives, asymmetric synthesis is a powerful approach. ub.edu For example, a method for the enantioselective synthesis of atropisomeric benzamides (where chirality arises from restricted rotation around a single bond) has been developed using a simple tetrapeptide as a catalyst for a bromination reaction. nih.gov Another approach involves the phosphoric acid-catalyzed asymmetric Wolff rearrangement to create chiral amides. chemrxiv.org This method uses α-aryl-α-diazoketones as ketene (B1206846) precursors, which are then captured by amines in an enantioselective manner. chemrxiv.org

Recent advances have focused on developing racemization-free coupling reagents for creating chiral amides and peptides, which is crucial for maintaining stereochemical integrity during the synthesis. rsc.org Furthermore, highly regio- and stereoselective methods have been developed for synthesizing complex fluorinated molecules, such as the three-component synthesis of tetrahydro- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives containing a trifluoromethyl group. researchgate.net The fluorination of chiral enamides has also been shown to proceed with high stereoselectivity, leading to chiral α-fluoro-imides. nih.gov

The synthesis of enantiopure primary amines, which could serve as precursors for chiral N-substituted benzamides, has been achieved through the stereoselective ring-opening of chiral octahydro-1,3-benzoxazines using Grignard reagents. nih.gov

Synthesis StrategyDescriptionApplicability to Benzamide Derivatives
Asymmetric Catalysis A chiral catalyst directs the formation of one enantiomer over the other. ub.eduPeptide-catalyzed bromination for atropisomers; Phosphoric acid-catalyzed reactions. nih.govchemrxiv.org
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. ub.eduRing-opening of chiral benzoxazines to produce chiral amine precursors. nih.gov
Chiral Pool Synthesis Starting from a naturally occurring enantiopure compound. ub.eduUseful if the final target structure is similar to an available chiral starting material.
Racemization-Free Coupling Use of specific reagents that prevent the loss of stereochemical purity during amide bond formation. rsc.orgEssential for multi-step syntheses of complex chiral amides.

Design and Synthesis of Benzamide Bioisosteres

Bioisosterism is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance desired pharmacological and pharmacokinetic properties. ipinnovative.comufrj.br For this compound, the central benzamide moiety is a prime target for bioisosteric replacement. nih.gov The goal is to create analogues with improved metabolic stability, solubility, or binding interactions while retaining or improving biological activity. drughunter.com

The amide group can be replaced by a variety of other functional groups. nih.gov

Classic Bioisosteres: These include esters, thioamides, and sulfonamides. nih.gov While esters can be metabolically labile, their synthesis can help probe the importance of the amide nitrogen. nih.gov Sulfonamides can maintain the hydrogen bond pattern of the parent amide while increasing hydrophobicity and solubility. nih.gov

Non-Classical Bioisosteres (Heterocycles): A very common and successful strategy involves replacing the amide group with a five- or six-membered heterocyclic ring. drughunter.com Rings such as 1,2,4-oxadiazole (B8745197), triazole, imidazole, or oxazole (B20620) can mimic the steric and electronic properties of the amide bond. drughunter.commdpi.com These heterocyclic rings are often more metabolically stable than a simple amide. drughunter.com For instance, research has shown the successful design and synthesis of benzamide analogues where the amide is replaced by a 1,2,4-oxadiazole ring, leading to compounds with good fungicidal activities. mdpi.com

A study exploring bioisosteres for nematicidal benzamides used the compound Wact-11 as a scaffold. nih.govnih.gov They synthesized and tested eight types of amide replacements, including esters, thioamides, sulfonamides, and triazoles, to investigate the structure-activity relationship and the importance of the amide group for activity. nih.govnih.gov This systematic approach is crucial for understanding which bioisosteric replacements are viable for a given scaffold. nih.gov

The table below provides examples of bioisosteric replacements for the benzamide group.

Bioisostere TypeExample ReplacementKey Properties and Rationale
Classic SulfonamideMaintains H-bond pattern, increases hydrophilicity, mimics tetrahedral transition state. nih.gov
Classic ThioamideAlters electronic properties and H-bonding capability compared to amide. nih.gov
Non-Classical (Heterocycle) 1,2,4-OxadiazoleActs as a rigid, metabolically stable mimic of the amide bond geometry. mdpi.com
Non-Classical (Heterocycle) TriazoleCan mimic hydrogen bonding properties and improve metabolic stability. drughunter.com
Non-Classical TrifluoroethylamineProvides a metabolically stable replacement that preserves H-bond donating ability and polarity. u-tokyo.ac.jp

Interactions and Supramolecular Chemistry of N Methyl 3 Trifluoromethyl Benzamide

Hydrogen Bonding Networks in the Solid State

Hydrogen bonds are the cornerstone of the supramolecular assembly in N-methyl-3-(trifluoromethyl)benzamide, creating a robust and well-defined three-dimensional network. These interactions can be categorized based on the nature of the donor and acceptor atoms.

Strong N-H···O=C Hydrogen Bonds

The most prominent and strongest intermolecular interaction in the crystal structure of this compound is the classical N-H···O=C hydrogen bond. In this interaction, the amide proton (N-H) acts as the hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor. This type of hydrogen bond is a recurring and predictable motif in the crystal structures of primary and secondary amides.

In analogous benzamide (B126) structures, these N-H···O hydrogen bonds are a primary driving force for the formation of infinite chains or tapes. For instance, in the crystal structures of various N-substituted benzamides, molecules are linked into chains through these intermolecular N-H···O hydrogen bonds. uni.lu The geometric parameters of these bonds, such as the H···O distance and the N-H···O angle, are indicative of their strength and directionality, which are critical for the formation of stable supramolecular assemblies.

Weak C-H···O=C and C-H···π Hydrogen Bonds

Beyond the strong N-H···O=C interactions, the crystal packing is further stabilized by a variety of weaker hydrogen bonds. Among these are the C-H···O=C interactions, where an activated carbon-hydrogen bond, typically from the aromatic ring, donates a hydrogen to a carbonyl oxygen acceptor. Studies on structurally related trifluoromethyl-substituted N-methyl-N-phenylbenzamides have revealed the presence of short and directional weak C-H···O=C hydrogen bonds that contribute significantly to the stabilization of the crystal packing. Current time information in Colombo, LK.

C-H···F-C Interactions and the Role of Organic Fluorine

The introduction of a trifluoromethyl (-CF3) group into the benzamide scaffold provides additional opportunities for hydrogen bonding through the participation of the fluorine atoms. Weak hydrogen bonds of the C-H···F-C type, where an aromatic or methyl C-H group acts as a donor and a fluorine atom of the -CF3 group acts as an acceptor, have been identified in the crystal structures of similar compounds. Current time information in Colombo, LK.

The electronegativity of the fluorine atoms polarizes the C-F bonds, making the fluorine atoms potential hydrogen bond acceptors. These C-H···F-C interactions, while individually weak, can collectively contribute to the stability of the crystal lattice. The role of organic fluorine in molecular recognition and crystal engineering is an area of active research, and its ability to participate in such interactions is a key factor in the design of new materials. In related trifluoromethyl-substituted compounds, the electrostatic contribution of C-H···F-C interactions is found to be significant. Current time information in Colombo, LK.nih.gov

Halogen Bonding and Fluorine-Fluorine Interactions (C-F···F-C)

While fluorine is the most electronegative element, its participation in halogen bonding as a halogen bond donor is not typical. Halogen bonding traditionally involves heavier halogens like chlorine, bromine, and iodine, where an electrophilic region, the σ-hole, exists on the halogen atom. mdpi.com However, the trifluoromethyl group can participate in other types of interactions.

Crystal Packing Architectures

Supramolecular Synthons Formation

The predictable and robust nature of the N-H···O=C hydrogen bond often leads to the formation of recognizable supramolecular synthons. A supramolecular synthon is a structural unit within a crystal that is formed by intermolecular interactions. In the case of this compound, the primary synthon is likely a catemer or a dimer motif based on the N-H···O=C hydrogen bonds.

In many benzamide derivatives, these interactions lead to the formation of one-dimensional chains. uni.lu The weaker interactions then dictate how these primary chains pack together to form the final three-dimensional structure. The C-H···F and C-F···F interactions involving the trifluoromethyl group play a significant role in the inter-chain packing, leading to specific three-dimensional arrangements. The formation of different molecular motifs utilizing various intermolecular interactions has been observed in the crystal packing of closely related compounds. Current time information in Colombo, LK.

Below is a summary of the key intermolecular interactions discussed:

Interaction TypeDonorAcceptorRole in Crystal Packing
Strong Hydrogen Bond N-HO=CFormation of primary supramolecular chains
Weak Hydrogen Bond C-H (aromatic/methyl)O=CStabilization of the overall packing
Weak Hydrogen Bond C-H (aromatic/methyl)π-system (aromatic ring)Fine-tuning of molecular arrangement
Weak Hydrogen Bond C-H (aromatic/methyl)F-C (-CF3 group)Inter-chain linkages and stabilization
Fluorine Interaction C-F (-CF3 group)F-C (-CF3 group)Close packing of fluorinated groups

Conformational Polymorphism and its Chemical Implications

Conformational polymorphism, the ability of a compound to exist in more than one crystal structure due to different molecular conformations, is a critical area of study in solid-state chemistry. While specific studies on the polymorphic forms of this compound are not extensively documented, insights can be drawn from the crystal structures of closely related trifluoromethyl-substituted benzamides. These analogues reveal how subtle changes in chemical structure and crystallization conditions can lead to diverse packing arrangements and intermolecular interactions.

For instance, studies on halogenated N-[2-(trifluoromethyl)phenyl]benzamides demonstrate the conformational flexibility inherent in such molecules. The dihedral angles between the phenyl rings and the amide plane can vary significantly, leading to different crystal symmetries and packing motifs. These variations are often driven by a delicate balance of intermolecular forces, including hydrogen bonding and halogen interactions. In the crystals of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide, the molecules are linked by N—H⋯O hydrogen bonds, forming distinct chain-like structures. researchgate.net The presence of different halogen atoms introduces additional weak interactions, such as halogen–halogen contacts, which further influence the supramolecular architecture. researchgate.net

These findings suggest that this compound likely exhibits a rich polymorphic landscape. The interplay between the N-methyl group and the trifluoromethyl group, situated at the meta-position, would create a unique conformational space. The molecule's ability to form different conformers could have significant implications for its physicochemical properties, including solubility, melting point, and bioavailability, should it be considered for pharmaceutical applications.

Table 1: Crystallographic Data and Key Interactions in Related Trifluoromethyl-Substituted Benzamides

Compound Crystal System Space Group Key Intermolecular Interactions Reference
3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide Monoclinic P2₁/c N—H⋯O hydrogen bonds, C—H⋯O hydrogen bonds, π–π stacking researchgate.net
3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide Monoclinic P2₁/c N—H⋯O hydrogen bonds, Br⋯Br halogen bonds researchgate.net
3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide Monoclinic P2₁/c N—H⋯O hydrogen bonds, I⋯I halogen bonds researchgate.net

Role of Trifluoromethyl Group in Supramolecular Assembly

The trifluoromethyl (CF₃) group is a powerful modulator of supramolecular assembly due to its unique electronic properties and ability to participate in non-covalent interactions. Its high electronegativity and the polarized nature of the C-F bonds make it a weak hydrogen bond acceptor and a participant in other subtle interactions, such as halogen bonding and dipole-dipole interactions.

The trifluoromethyl group can also engage in C—H⋯F and F⋯F interactions, which, although weak, can collectively contribute to the stability of the crystal lattice. The presence of the CF₃ group can also influence the π-system of the benzene (B151609) ring, modulating its ability to participate in π–π stacking interactions. This multifaceted nature of the trifluoromethyl group makes it a key player in the rational design of crystal structures with desired properties.

Host-Guest Chemistry and Molecular Recognition Studies (General Principles)

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. This area of supramolecular chemistry is fundamental to understanding molecular recognition, the specific binding of a guest to a complementary host. While specific host-guest studies involving this compound as a guest are not widely reported, the principles can be illustrated using related systems.

A relevant example is the study of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with different cyclodextrins, which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov In this study, the trifluoromethylated benzimidazole (B57391) derivative acts as a guest, forming inclusion complexes with modified cyclodextrins. nih.gov The formation and stability of these host-guest complexes are driven by a combination of non-covalent interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonding.

The study revealed that the nature of the cyclodextrin (B1172386) host influences the mode of interaction. For instance, with methyl-β-cyclodextrin, a typical inclusion complex was formed where the trifluoromethylated part of the guest is likely encapsulated within the hydrophobic cavity of the host. nih.gov However, with 2-hydroxypropyl-β-cyclodextrin, only a partial inclusion was observed. nih.gov This demonstrates the principle of molecular recognition, where the size, shape, and chemical nature of both the host and guest determine the specificity and strength of the binding.

These general principles are applicable to this compound. Its trifluoromethyl-substituted phenyl ring could serve as a recognition site for a variety of host molecules. The hydrophobic nature of the trifluoromethyl group would favor its inclusion into the nonpolar cavities of hosts like cyclodextrins, calixarenes, or cucurbiturils. The amide functionality could also participate in hydrogen bonding with the host, further stabilizing the complex. The ability to form such specific host-guest complexes could be harnessed for applications such as drug delivery, sensing, and separation.

Table 2: Types of Non-Covalent Interactions in Host-Guest Complexes

Interaction Type Description
Hydrophobic Interactions The tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution and exclude water molecules.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules, arising from the interaction of permanent or transient electric dipole moments.
Hydrogen Bonding An attractive interaction between a hydrogen atom from a molecule or a molecular fragment X–H in which X is more electronegative than H, and an atom or a group of atoms in the same or a different molecule, in which there is evidence of bond formation.
π–π Stacking Attractive, noncovalent interactions between aromatic rings.
Ion-Dipole Interactions The electrostatic attraction between an ion and a neutral molecule that has a dipole.
Halogen Bonding A noncovalent interaction between a halogen atom (Lewis acid) and a Lewis base.

Advanced Chemical Applications of N Methyl 3 Trifluoromethyl Benzamide and Its Derivatives

Catalysis and Organocatalysis Research

The introduction of the trifluoromethyl group into catalyst and ligand structures is a well-established strategy to modulate their electronic and steric properties. Derivatives of N-methyl-3-(trifluoromethyl)benzamide are explored in this context for their potential to enhance catalytic activity and selectivity.

While direct studies employing this compound as a catalyst for the nitro-Michael reaction are not prominent, the utility of the trifluoromethylphenyl moiety is well-documented in the design of highly effective organocatalysts for this transformation. The Michael reaction is a cornerstone of C-C bond formation in organic synthesis. mdpi.comnih.gov Asymmetric versions of this reaction, particularly using nitroalkenes as acceptors, are of great interest due to the versatility of the nitro group in subsequent transformations. mdpi.comnih.gov

Research has shown that bifunctional organocatalysts, such as those based on thiourea (B124793), are highly effective for these reactions. The catalyst's mechanism often involves the formation of an enamine from a ketone or aldehyde, which then attacks the nitroalkene. mdpi.commdpi.com The key to high enantioselectivity is the dual activation of the nucleophile and the electrophile through hydrogen bonding. mdpi.com

In this context, derivatives featuring 3,5-bis(trifluoromethyl)phenyl groups on the catalyst backbone have demonstrated exceptional performance. For instance, a thiourea catalyst derived from (R,R)-1,2-diphenylethylenediamine and substituted with a 3,5-bis(trifluoromethyl)phenyl group is highly effective in the asymmetric Michael addition of aldehydes to nitroalkenes, achieving high yields and enantiomeric excess. mdpi.com The strong electron-withdrawing nature of the two -CF3 groups enhances the acidity of the thiourea N-H protons, leading to stronger and more organized hydrogen bonding with the nitro group of the Michael acceptor. This enhanced interaction results in a more rigid transition state, thereby affording superior stereocontrol.

Table 1: Performance of a (R,R)-DPEN-derived Thiourea Catalyst with a 3,5-bis(trifluoromethyl)phenyl Group in the Asymmetric Michael Reaction

AldehydeNitroalkeneYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
Isobutyraldehydetrans-β-nitrostyrene999/199
Propanaltrans-β-nitrostyrene949/197
Data sourced from studies on related thiourea organocatalysts. mdpi.com

The electronic properties conferred by the trifluoromethyl group make this compound and its derivatives attractive candidates for use as ligands in metal catalysis and as standalone organocatalysts. The -CF3 group's ability to withdraw electron density can significantly alter the σ-donating and π-accepting characteristics of a ligand, which in turn influences the stability and reactivity of the resulting metal complex.

For example, benzamide (B126) derivatives featuring trifluoromethyl groups are known to possess enhanced metabolic stability and binding affinity to target proteins, properties that are attributed to the electron-withdrawing nature of the -CF3 group. This principle extends to catalyst design. When incorporated into a ligand framework, the trifluoromethylphenyl group can increase the lipophilicity of the catalyst, which can be advantageous for reactions in non-polar media and for facilitating penetration through cell membranes in biocatalytic applications.

Furthermore, the substitution of a methyl group with a trifluoromethyl group can lead to significant gains in binding energy within a protein-ligand complex, a phenomenon driven by favorable electrostatic and solvation free energy changes. acs.org This suggests that ligands derived from this compound could form more stable and specific interactions with metal centers or substrates, potentially leading to more efficient and selective catalytic cycles. The use of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance potency through multipolar interactions with target proteins. nih.gov

Materials Science Research

In materials science, the focus is on creating substances with tailored properties. The incorporation of trifluoromethylated benzamide structures into polymers and other materials is a promising avenue for developing advanced materials with specific electronic and optical characteristics.

The strong electron-withdrawing nature of the trifluoromethyl group is a key feature exploited in the design of materials with specific electronic properties. The HOMO-LUMO energy gap, a critical parameter for determining the chemical reactivity and electrical transport properties of a molecule, is significantly influenced by such substitutions. acs.org

DFT (Density Functional Theory) studies on a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, calculated a high HOMO-LUMO gap of 5.54 eV. mdpi.com This large gap indicates high chemical stability and low reactivity. mdpi.com In this molecule, the LUMO (Lowest Unoccupied Molecular Orbital) is primarily located over the 3,5-bis(trifluoromethyl)phenyl moiety, highlighting the significant influence of the -CF3 groups on the electronic structure. mdpi.com This suggests that incorporating this compound units into larger molecular or polymeric systems could be a viable strategy for creating chemically stable materials with predictable electronic behavior.

Table 2: Calculated Electronic Properties of a Related Trifluoromethylated Amide

PropertyValue
HOMO Energy-9.15 eV
LUMO Energy-3.61 eV
HOMO-LUMO Gap (η)5.54 eV
Chemical Potential (μ)-4.61 eV
Data from DFT calculations on N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com

The optical properties of materials are intrinsically linked to their electronic structure. The introduction of chromophores and auxochromes, such as the benzamide and trifluoromethyl groups, can be used to tune the absorption and emission characteristics of a material.

Research on N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a molecule with a similar trifluoromethyl-aryl-amide core, provides insight into the potential optical behavior. The UV-Vis spectrum of this compound, recorded in acetonitrile, shows two distinct absorption bands at 205.0 nm and 265.7 nm. These are attributed to π→π* and n→π* electronic transitions associated with the carbonyl group of the amide, respectively. mdpi.com This indicates that materials based on the trifluoromethyl-benzamide scaffold are optically active in the ultraviolet region. The specific wavelengths and intensities of these transitions can be further modified by extending the conjugation or by adding other functional groups, opening possibilities for designing materials for applications such as UV filters or fluorescent probes. nih.gov

The physical properties of materials, such as surface tension and dielectric constant, are critical for many applications, from liquid crystals to interlayer dielectrics in microelectronics. The trifluoromethyl group is known to significantly impact these properties.

Dielectric Constant: The dielectric constant (ε) is a measure of a material's ability to store electrical energy in an electric field. byu.edu Materials with low dielectric constants are essential for high-frequency applications, such as in advanced packaging for semiconductors, to reduce signal delay and cross-talk. rsc.org The introduction of fluorine atoms, particularly as -CF3 groups, is a proven strategy for lowering the dielectric constant of polymers. This is due to the high electronegativity and low polarizability of the C-F bond, as well as the increase in free volume that the bulky -CF3 group creates, which reduces intermolecular polarization.

For example, polyimides synthesized from a novel diamine monomer containing bis(trifluoromethyl) pendant groups exhibit significantly reduced dielectric constants and dissipation factors at high frequencies (e.g., 10 GHz). rsc.org The dielectric constant for one such polyimide, 6FDA-HFBODA, was measured to be 2.63 at 10 GHz. rsc.org For comparison, the dielectric constant of pure trifluoromethylbenzene is 9.40. stenutz.eu This demonstrates the effectiveness of the -CF3 group in modulating the dielectric properties of a material.

Chemical Biology Probe Development (Focus on Chemical Tools, not Biological Outcomes)

The development of chemical probes is a cornerstone of chemical biology, enabling the study and manipulation of biological systems. A chemical probe is a small molecule designed to interact with a specific biological target, featuring components for binding, reporting (or visualization), and often a linker to connect them. While this compound itself is not extensively documented as a standalone chemical probe, its structural framework, particularly the trifluoromethyl benzamide moiety, is a recognized pharmacophore in the design of bioactive molecules and pharmacological tools. nih.govcdnsciencepub.comarchivog.comresearchgate.netnih.gov This makes it a valuable scaffold for the rational design of sophisticated chemical tools.

To be utilized as a chemical probe, the this compound structure would require chemical modifications to incorporate functional handles. These handles allow for the attachment of reporter groups (like fluorophores or biotin) or reactive groups (like photo-affinity labels or electrophilic warheads) for target identification and validation. For instance, synthetic routes could be designed to introduce an alkyne or azide (B81097) group onto the phenyl ring, enabling "click" chemistry for the facile attachment of various tags. The core structure serves as the target recognition element, while the appended functionalities provide the means for detection and analysis.

Below is a conceptual breakdown of how the this compound scaffold could be elaborated into a chemical probe.

Table 1: Conceptual Components for a Probe Based on this compound

Component Function Potential Chemical Moiety Example Modification
Target-Binding Moiety Provides affinity and selectivity for the biological target. 3-(Trifluoromethyl)benzamide Core The core structure itself, potentially with further substitution to optimize binding.
Linker Spatially separates the binding moiety from the reporter tag to minimize interference. Alkyl or Polyethylene Glycol (PEG) Chain Introduction of a propargyloxy or azido-ethoxy group on the phenyl ring.

| Reporter/Reactive Tag | Enables detection, visualization, or covalent labeling of the target. | Fluorophore, Biotin, Photo-affinity Group | Attachment of a Dansyl group, Biotin, or a Benzophenone unit via the linker. |

The development of such tools from the this compound scaffold would allow researchers to investigate the molecular interactions of this chemical class in complex biological environments without focusing on the therapeutic outcome itself.

Precursor for Complex Organic Molecules

This compound is a valuable starting material in multi-step organic synthesis due to its robust chemical nature and the presence of several reactive sites that can be selectively manipulated. The trifluoromethyl group imparts unique electronic properties and stability, making it a desirable feature in advanced intermediates.

Hydroxamic acids are a critical class of compounds known for their metal-chelating properties. The synthesis of a hydroxamic acid from this compound is a multi-step process that leverages fundamental organic transformations. The N-methyl amide group is not typically converted directly to a hydroxamic acid. Instead, it is first hydrolyzed to the corresponding carboxylic acid, which is then activated and reacted with hydroxylamine (B1172632).

The proposed synthetic pathway involves:

Hydrolysis: The amide is converted to 3-(trifluoromethyl)benzoic acid. nih.gov This is a standard transformation that can be achieved under either acidic or basic conditions, typically by heating with aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH).

Activation: The resulting carboxylic acid is activated to facilitate nucleophilic attack. A common method is the conversion to an acyl chloride, such as 3-(trifluoromethyl)benzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comgoogle.com

Coupling: The activated acyl chloride is then reacted with hydroxylamine (NH₂OH) or a protected equivalent to form the final hydroxamic acid, 3-(trifluoromethyl)benzoyl hydroxamic acid.

Table 2: Proposed Synthetic Pathway to 3-(Trifluoromethyl)benzoyl Hydroxamic Acid

Step Starting Material Reagents Intermediate/Product
1 This compound NaOH(aq), then H₃O⁺ 3-(Trifluoromethyl)benzoic acid nih.gov
2 3-(Trifluoromethyl)benzoic acid SOCl₂ or (COCl)₂ 3-(Trifluoromethyl)benzoyl chloride chemicalbook.com

This sequence demonstrates how the relatively simple starting amide can be methodically converted into a more complex and functionally distinct molecule.

The benzamide framework is a key precursor for the synthesis of various fused heterocyclic systems, which are prevalent in medicinal chemistry. This compound can serve as a building block for important heterocycles like quinazolinones. nih.gov The synthesis typically requires the presence of an additional functional group on the benzamide ring to facilitate intramolecular cyclization.

For example, a derivative such as an ortho-amino-N-methyl-3-(trifluoromethyl)benzamide could be cyclized to form a trifluoromethyl-substituted quinazolinone. Research has shown that related ortho-fluorobenzamides react with other amides in the presence of a base to form quinazolinone structures. nih.govacs.org Similarly, 2-(trifluoromethyl)-3,1-benzoxazin-4-one, which contains the core trifluoromethyl-benzoyl structure, is a versatile intermediate for synthesizing a wide array of 3-substituted-2-(trifluoromethyl)quinazolin-4(3H)-ones by reacting it with various amines. researchgate.net

Another advanced strategy involves the radical cyclization of N-benzoyl ynamides, which, after being triggered by a trifluoromethyl radical, can lead to the formation of complex isoindolinones. sciengine.com This highlights how the benzoyl moiety, present in derivatives of our title compound, can participate in sophisticated, radical-mediated ring-forming reactions.

Table 3: Examples of Heterocyclic Systems Derived from Benzamide-Related Precursors

Precursor Type Reagents/Conditions Heterocyclic Product Reference
ortho-Fluoro-N-methylbenzamide Arylamide, K₃PO₄ 3-Methyl-quinazolin-4(3H)-one nih.govacs.org
2-(Trifluoromethyl)-3,1-benzoxazin-4-one Primary Amines (R-NH₂) 3-Substituted-2-(trifluoromethyl)quinazolin-4(3H)-one researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of trifluoromethylated amides is an area of active research, with a focus on improving efficiency, scalability, and safety. Future efforts concerning N-methyl-3-(trifluoromethyl)benzamide are likely to move beyond traditional batch methods towards more advanced synthetic platforms.

One of the most promising directions is the adoption of continuous-flow processing. acs.org This technology offers significant advantages over batch synthesis, including enhanced reaction yields, reduced solvent usage, minimized waste, and improved safety profiles, which is especially important when handling energetic or corrosive reagents. acs.org Automated and scalable continuous-flow routes could enable the rapid and efficient production of this compound and its derivatives. acs.orgacs.org Such methods often involve the direct alkylation-cyclization of amines with reagents like trifluoroacetic anhydride (B1165640) under flow conditions, achieving high yields at mild conditions without the need for intermediate purification steps. acs.orgacs.org

Furthermore, the development of novel catalytic systems is a key research frontier. Photocatalysis, for instance, has emerged as a powerful tool for forming challenging chemical bonds under mild conditions. Research into photocatalytic methods for direct trifluoromethylamidation could provide new, efficient pathways to N-CF3 amides and related structures. nih.govnih.gov While current methods often focus on N-trifluoromethylation, the principles could inspire new radical-based approaches for the synthesis of N-alkylated benzamides. Additionally, exploring solvent-free and catalyst-free direct amidation reactions, potentially at elevated temperatures, represents a practical and environmentally friendly synthetic strategy. mdpi.com

Synthetic Strategy Description Potential Advantages Relevant Research Focus
Continuous-Flow Synthesis Reactions are performed in a continuously flowing stream within a microreactor or coil. acs.orgImproved heat/mass transfer, scalability, safety, yield, and reduced waste. acs.orgOptimization of reaction conditions (temperature, pressure, flow rate) for the amidation of 3-(trifluoromethyl)benzoyl chloride with methylamine (B109427). acs.org
Photocatalysis Use of light to drive chemical reactions, often involving radical intermediates. nih.govMild reaction conditions, high selectivity, access to unique reaction pathways. nih.govExploring light-driven cross-coupling reactions to form the amide bond. nih.gov
Solvent-Free Amidation Direct reaction of a carboxylic acid or its derivative with an amine without a solvent medium. mdpi.comReduced solvent waste, simplified purification, lower environmental impact. mdpi.comnih.govInvestigating thermal, catalyst-free conditions for the direct synthesis from 3-(trifluoromethyl)benzoic acid and methylamine. mdpi.com

This table provides an interactive overview of emerging synthetic routes applicable to this compound.

Exploration of Undiscovered Reactivity Profiles

The chemical behavior of this compound is largely dictated by the interplay between the electron-withdrawing trifluoromethyl (-CF3) group and the amide functionality. Future research will likely aim to uncover and harness novel reactivity stemming from this unique electronic structure.

The -CF3 group strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, but it also acidifies the ring protons, opening up possibilities for selective C-H activation and functionalization. Research could focus on transition-metal-catalyzed C-H functionalization at positions ortho or para to the amide group, allowing for the introduction of new substituents and the creation of a diverse library of derivatives.

The amide bond itself, while generally stable, can participate in various transformations. Exploring its reactivity under unconventional conditions, such as those employed in photocatalysis or electrochemistry, could reveal new pathways for modification or cleavage. Computational methods, such as Density Functional Theory (DFT), can play a crucial role in this exploration. mdpi.com By mapping the molecule's electrostatic potential and frontier molecular orbitals, researchers can predict sites susceptible to nucleophilic or electrophilic attack, thereby guiding experimental design towards discovering new reactions. mdpi.comresearchgate.net For example, DFT studies on a similar fatty acid amide revealed an electron-rich region around the carbonyl oxygen and an electron-deficient region around the amide nitrogen, suggesting specific sites for interaction. mdpi.com

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard characterization of this compound is achievable with routine NMR, IR, and mass spectrometry, advanced spectroscopic techniques are needed to probe its dynamic behaviors. mdpi.com Future research can employ these methods to understand conformational dynamics, intermolecular interactions, and excited-state properties.

One key area of investigation is the rotational barrier around the amide (C-N) bond and the aryl-carbonyl bond. Variable-Temperature NMR (VT-NMR) spectroscopy is a powerful tool for quantifying the energy barriers associated with such rotational processes. This can provide insight into the molecule's conformational preferences and flexibility.

To understand its behavior in complex environments, advanced mass spectrometry techniques like Ion Mobility-Mass Spectrometry (IM-MS) could be used. IM-MS separates ions based on their size, shape, and charge, providing a Collision Cross-Section (CCS) value. uni.lu Predicted CCS values are available for this compound, and experimental determination could confirm its gas-phase conformation and identify different conformers or aggregates. uni.lu Furthermore, combining theoretical calculations (DFT) with experimental spectroscopy can lead to a more precise assignment of vibrational and electronic spectra, helping to understand how molecular structure correlates with spectroscopic signatures. researchgate.netnih.gov

Technique Information Gained Research Application for this compound
Variable-Temperature NMR (VT-NMR) Conformational dynamics, rotational energy barriers.Quantifying the energy barrier for rotation around the C-N amide bond and the aryl-C(O) bond.
Ion Mobility-Mass Spectrometry (IM-MS) Gas-phase conformation, size, and shape (Collision Cross-Section). uni.luSeparating and identifying different conformers or non-covalent complexes in the gas phase.
Time-Resolved Spectroscopy Excited-state lifetimes, photophysical processes.Investigating the dynamics of potential excited states if the molecule is found to be photoactive.
2D NMR (HSQC, HMBC, COSY) Unambiguous assignment of all proton and carbon signals. mdpi.comConfirming the structure of new derivatives and studying through-bond and through-space correlations. mdpi.com

This interactive table outlines advanced spectroscopic techniques and their potential applications for studying the dynamic properties of this compound.

Integration of Machine Learning and AI in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. researchgate.net For this compound, these computational tools offer a powerful approach to accelerate the discovery of new derivatives with optimized properties.

Computer-Aided Molecular Design (CAMD) frameworks, enhanced by ML, can be used to design and screen novel molecules in silico before any resource-intensive synthesis is attempted. researchgate.net By training ML models on large datasets of known compounds, it is possible to predict various properties, such as biological activity, solubility, metabolic stability, and even reactivity, based solely on molecular structure. researchgate.net These models often use molecular descriptors, such as topological indices, to numerically represent the chemical structure. researchgate.net

In the context of this compound, researchers could develop a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) model. This would allow for the virtual screening of thousands of potential derivatives—modified at the aromatic ring or the N-methyl group—to identify candidates with the highest probability of possessing desired characteristics for applications in pharmaceuticals or materials science. This reverse-engineering approach significantly narrows the field of candidates for experimental verification, saving time and resources. researchgate.net

Investigation of Solvatochromic and Thermochromic Properties

Compounds that change color or other spectral properties in response to their environment are of great interest for developing sensors and smart materials. Investigating the solvatochromic (solvent-dependent) and thermochromic (temperature-dependent) properties of this compound is a compelling area for future study.

Solvatochromism arises from differential solvation of the ground and excited electronic states of a molecule. mdpi.com Molecules with a significant change in dipole moment upon photoexcitation often exhibit strong solvatochromism. The combination of the polar amide group and the electron-withdrawing -CF3 group in this compound could lead to a charge-separated character, making it sensitive to solvent polarity. mdpi.com Detailed studies using UV-Vis spectroscopy in a wide range of solvents could reveal shifts in the absorption maximum, which can be correlated with solvent polarity scales to quantify the effect. Such studies have been performed on related zwitterionic compounds, revealing pronounced negative solvatochromism (a blue shift in more polar solvents). mdpi.com

Thermochromism, a change in color with temperature, could arise from several phenomena, including a shift in the equilibrium between different molecular conformations, changes in aggregation state, or alterations in the solvent-solute interactions at different temperatures. This remains a largely unexplored area for this compound and represents a clear opportunity for novel research.

Expansion into New Areas of Sustainable Chemistry and Green Synthesis

The principles of green chemistry are increasingly guiding synthetic chemistry research, aiming to reduce environmental impact. unife.it Future work on this compound will undoubtedly focus on developing more sustainable synthetic protocols.

Key strategies include:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) or DMF with more benign alternatives (e.g., 2-methyl-THF, cyclopentyl methyl ether) or water is a primary goal. unife.it

Solvent-Free Reactions: As mentioned, developing synthetic methods that require no solvent at all, such as mechanochemical synthesis (grinding) or reactions in the melt phase, is highly desirable. mdpi.comnih.gov Grinding techniques have been successfully used for the green synthesis of other trifluoromethyl-substituted heterocycles. nih.gov

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, a concept known as atom economy, minimizes waste. Click chemistry is an example of a philosophy that embodies this principle. eurekalert.org

By systematically applying these green chemistry principles, the synthesis of this compound can be made more cost-effective, safer, and environmentally responsible. acs.orgeurekalert.org

Q & A

Q. What are the key considerations for optimizing the synthesis of N-methyl-3-(trifluoromethyl)benzamide to achieve high yield and purity?

Methodological Answer:

  • Stoichiometry and Reagent Selection : Use a 1:1.1 molar ratio of the benzoyl chloride derivative to the amine precursor to minimize side reactions. Sodium carbonate is recommended as a base to neutralize HCl byproducts during amide bond formation .
  • Temperature Control : Maintain reaction temperatures below 40°C to prevent decomposition of intermediates, as thermal instability has been observed in related trifluoromethylbenzamide derivatives .
  • Purification : Employ column chromatography with dichloromethane/hexane gradients to isolate the product. For crystalline derivatives, recrystallization in acetonitrile improves purity .
  • Hazard Mitigation : Conduct Ames testing to assess mutagenicity risks, and use fume hoods with PPE (gloves, lab coats) during handling .

Q. Which spectroscopic and crystallographic methods are most effective for elucidating the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX or WinGX for structure solution and refinement. High-resolution data (d-spacing < 0.8 Å) ensures accurate placement of the trifluoromethyl group .
  • NMR Spectroscopy : 19F^{19}\text{F}-NMR (δ -60 to -65 ppm) confirms the CF3_3 group, while 1H^{1}\text{H}-NMR resolves methyl and aromatic proton environments .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 231.0743 [M+H]+^+) validates molecular weight. NIST spectral libraries assist in fragmentation pattern analysis .
  • Software Tools : Mercury CSD aids in visualizing packing motifs and hydrogen-bonding interactions .

Q. What safety protocols are critical when handling this compound, particularly regarding its mutagenicity and decomposition risks?

Methodological Answer:

  • Mutagenicity Assessment : Perform Ames II testing to evaluate bacterial reverse mutation risks. While mutagenicity is lower than related anomeric amides, treat the compound as a potential hazard .
  • Decomposition Mitigation : Store at 0–6°C in amber vials to prevent photodegradation. DSC analysis can identify decomposition onset temperatures for safe handling .
  • Ventilation and PPE : Use fume hoods for synthesis and handling. Nitrile gloves and safety goggles are mandatory .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different experimental models?

Methodological Answer:

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., acetyltransferase) with cellular assays (e.g., bacterial proliferation) to identify context-dependent activity .
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% as contributors to variability .
  • Species-Specific Factors : Test activity in multiple model organisms (e.g., E. coli vs. mammalian cells) to assess target conservation .

Q. What computational chemistry approaches are recommended to predict the interaction of this compound with target enzymes or receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., GlyT1 transporter) to map binding pockets. The CF3_3 group often enhances hydrophobic interactions .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. Basis sets like 6-31G* are suitable for trifluoromethyl systems .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in aqueous environments .

Q. What methodologies are employed to characterize the degradation products of this compound under various environmental conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to UV light (ICH Q1B guidelines), high humidity (75% RH), and elevated temperatures (40°C) for 4 weeks .
  • LC-MS/MS Analysis : Identify hydrolyzed products (e.g., 3-(trifluoromethyl)benzoic acid) using a Q-TOF mass spectrometer in negative ion mode .
  • NMR Tracking : Monitor degradation via 19F^{19}\text{F}-NMR shifts, which reflect cleavage of the amide bond .

Q. How do researchers investigate the pharmacokinetic properties of this compound, including metabolic stability and clearance mechanisms?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH to quantify CYP450-mediated metabolism. LC-MS detects demethylated metabolites .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. The CF3_3 group often increases albumin affinity, reducing clearance .
  • In Vivo Studies : Administer IV/orally in rodents and collect plasma samples at 0–24h. Non-compartmental analysis (WinNonlin) calculates t1/2t_{1/2} and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.